molecular formula C13H17NO B1601662 3-Benzyl-8-oxa-3-azabicyclo[3.2.1]octane CAS No. 54745-75-4

3-Benzyl-8-oxa-3-azabicyclo[3.2.1]octane

Cat. No.: B1601662
CAS No.: 54745-75-4
M. Wt: 203.28 g/mol
InChI Key: FWPBWDMKQQRHHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Benzyl-8-oxa-3-azabicyclo[3.2.1]octane (CAS 54745-75-4) is a high-purity chemical building block of interest in medicinal and synthetic chemistry. It features the 8-oxa-3-azabicyclo[3.2.1]octane scaffold, a valuable core structure recognized for its utility in the synthesis of bioactive molecules . This bridged bicyclic framework is a key motif in the development of compounds that interact with central nervous system targets, particularly as ligands for monoamine transporters such as the dopamine (DAT) and serotonin (SERT) transporters . The benzyl substitution at the 3-position provides a versatile handle for further chemical modification, allowing researchers to explore structure-activity relationships. With a molecular formula of C13H17NO and a purity of 98%, this compound is supplied as a reliable starting material for hit identification and lead optimization in drug discovery programs. This product is intended for laboratory research purposes and is strictly labeled For Research Use Only. It is not intended for diagnostic or therapeutic applications, or for human use of any kind.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-benzyl-8-oxa-3-azabicyclo[3.2.1]octane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO/c1-2-4-11(5-3-1)8-14-9-12-6-7-13(10-14)15-12/h1-5,12-13H,6-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWPBWDMKQQRHHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CN(CC1O2)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90476932
Record name 3-Benzyl-8-oxa-3-azabicyclo[3.2.1]octane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90476932
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54745-75-4
Record name 3-(Phenylmethyl)-8-oxa-3-azabicyclo[3.2.1]octane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=54745-75-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Benzyl-8-oxa-3-azabicyclo[3.2.1]octane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90476932
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Physicochemical Properties of 3-Benzyl-8-oxa-3-azabicyclo[3.2.1]octane: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Benzyl-8-oxa-3-azabicyclo[3.2.1]octane (CAS: 54745-75-4 ) is a bicyclic heterocycle characterized by a "reverse-tropane" architecture. Unlike the classic tropane scaffold (which possesses a nitrogen bridge and an oxygenated ring), this compound features an oxygen atom at the bridgehead (position 8) and a nitrogen atom within the six-membered ring (position 3) .

This structural inversion imparts unique physicochemical properties, distinct lipophilicity profiles, and altered receptor binding affinities compared to its tropane congeners. It serves as a critical intermediate in the synthesis of fluoroquinolone antibiotics and CNS-active agents targeting monoamine transporters. This guide provides a definitive technical analysis of its properties, synthesis, and handling for research and development applications.

Chemical Identity & Structural Characterization[1][2]

Nomenclature and Identification
ParameterDetail
IUPAC Name 3-Benzyl-8-oxa-3-azabicyclo[3.2.1]octane
Common Synonyms N-Benzyl-8-oxa-3-azabicyclo[3.2.1]octane; 3-(Phenylmethyl)-8-oxa-3-azabicyclo[3.2.1]octane
CAS Registry Number 54745-75-4
Molecular Formula C₁₃H₁₇NO
Molecular Weight 203.28 g/mol
SMILES C1C2CN(CC1O2)CC3=CC=CC=C3
InChI Key MNILDQSRDHCFJG-UHFFFAOYSA-N
Stereochemical Configuration

The 8-oxa-3-azabicyclo[3.2.1]octane core is constructed on a cis-fused bicyclic framework. The bridgehead protons at positions 1 and 5 are cis relative to the oxygen bridge.

  • Bridge: 1-atom Oxygen bridge (Position 8).

  • Ring: Piperidine-like ring fused with a tetrahydrofuran-like bridge.

  • Conformation: The six-membered ring typically adopts a chair-like conformation, distorted by the oxygen bridge.

Physicochemical Profile

Physical Constants
PropertyValue / RangeCondition / Note
Physical State Viscous LiquidAt Standard Temperature & Pressure (STP)
Boiling Point ~140 °CAt reduced pressure (approx. 0.5–1.0 mmHg) [1]
Predicted Atmospheric BP 280–290 °CExtrapolated from core BP (176°C)
Melting Point < 25 °CLikely exists as an oil; HCl salt is solid
Density 1.08 ± 0.05 g/cm³Predicted
Refractive Index 1.540–1.560Predicted
Solubility & Lipophilicity
  • LogP (Octanol/Water): Estimated at 1.9 – 2.3 .

    • Analysis: The core (8-oxa-3-azabicyclo[3.2.1]octane) is hydrophilic (LogP ~0.16). The addition of the benzyl group (+1.9 log units) shifts the molecule into a lipophilic range suitable for blood-brain barrier (BBB) penetration.

  • Solubility Profile:

    • Water: Low (< 1 mg/mL).

    • Organic Solvents: Miscible with Dichloromethane (DCM), Toluene, Ethyl Acetate, and Methanol.

    • Acidic Media: Highly soluble in aqueous 0.1M HCl (forms water-soluble hydrochloride salt).

Acid-Base Chemistry (pKa)
  • pKa (Conjugate Acid): 8.5 – 9.0 (Estimated).

    • Mechanistic Insight: The nitrogen at position 3 is a tertiary amine. Its basicity is slightly attenuated compared to piperidine (pKa 11.2) due to the inductive electron-withdrawing effect of the oxygen bridge two bonds away, but it remains sufficiently basic to form stable salts.

Synthesis & Impurity Profiling

The synthesis of 3-benzyl-8-oxa-3-azabicyclo[3.2.1]octane relies on a double nucleophilic substitution strategy, cyclizing a furan-derivative precursor with benzylamine.

Synthetic Pathway (DOT Visualization)

SynthesisPathway SM1 Cis-2,5-bis(hydroxymethyl) tetrahydrofuran Activation Activation (TsCl / Pyridine) SM1->Activation Inter Cis-2,5-bis(tosyloxymethyl) tetrahydrofuran Activation->Inter  Yield >85% Cyclization Cyclization (Reflux in Toluene) Inter->Cyclization Reagent Benzylamine (BnNH2) Reagent->Cyclization Product 3-Benzyl-8-oxa-3-azabicyclo [3.2.1]octane Cyclization->Product  Double SN2  Yield ~70%

Figure 1: Synthetic route via cyclization of activated tetrahydrofuran derivatives.

Detailed Protocol (Self-Validating System)

Objective: Synthesis of 3-Benzyl-8-oxa-3-azabicyclo[3.2.1]octane from 2,5-bis(tosyloxymethyl)tetrahydrofuran.

  • Precursor Preparation:

    • Start with cis-2,5-bis(hydroxymethyl)tetrahydrofuran . The cis stereochemistry is critical; the trans isomer cannot cyclize to form the bridged bicyclic system due to geometric constraints.

    • React with p-toluenesulfonyl chloride (TsCl) in pyridine to generate the bis-tosylate leaving groups.

  • Cyclization Reaction:

    • Reagents: Suspend cis-2,5-bis(tosyloxymethyl)tetrahydrofuran (1.0 eq) and Benzylamine (3.0 eq) in Toluene (0.5 M concentration).

    • Conditions: Heat to reflux (110 °C) for 18–24 hours. The excess benzylamine acts as both the nucleophile and the proton scavenger.

    • Validation Check: Monitor by TLC (System: 5% MeOH in DCM). The bis-tosylate spot (Rf ~0.6) should disappear, replaced by a lower Rf amine spot.

  • Work-up & Purification:

    • Cool mixture and filter off the precipitated Benzylamine-Tosylate salt.

    • Concentrate the filtrate.

    • Purification: Distillation under high vacuum (approx. 140 °C at 1 mmHg) or Column Chromatography (SiO₂, Gradient: 0→5% MeOH in DCM).

Key Impurities
Impurity TypeOriginDetection (LC-MS/NMR)
Monocyclized Amine Incomplete cyclization (one side reacts)[M+H]+ = 376 (if tosylate remains)
Benzylamine Excess reagent carryover1H NMR: Singlet at 3.8 ppm (CH2)
Trans-isomer Contamination in starting material1H NMR: Split signals for bridgehead H

Analytical Methodologies

Nuclear Magnetic Resonance (NMR)

The structure is confirmed by the symmetry of the bicyclic core.

  • 1H NMR (CDCl₃, 400 MHz):

    • δ 7.2–7.4 (m, 5H): Aromatic protons (Benzyl).

    • δ 4.3–4.4 (br s, 2H): Bridgehead protons (H1, H5) adjacent to Oxygen.

    • δ 3.5 (s, 2H): Benzylic CH₂.

    • δ 2.6 (d, 2H) & 2.3 (d, 2H): Ring protons (H2, H4) adjacent to Nitrogen. (Typically appear as doublets or multiplets due to bridging).

    • δ 1.6–1.9 (m, 4H): Ethylene bridge protons (H6, H7).

Mass Spectrometry
  • Technique: ESI-MS (Positive Mode).

  • Diagnostic Ion: [M+H]⁺ = 204.14 .

  • Fragmentation: Loss of benzyl group (m/z 91) is a dominant fragment, leaving the [M-Bn]⁺ core at m/z ~113.

Applications in Drug Discovery

Medicinal Chemistry Scaffold

The 8-oxa-3-azabicyclo[3.2.1]octane core is a bioisostere of the tropane ring system found in cocaine and atropine.

  • Transporter Selectivity: Modifying the 3-position (N-substituent) and the bridgehead allows tuning of selectivity between Dopamine (DAT), Serotonin (SERT), and Norepinephrine (NET) transporters.

  • Antibacterial Agents: This amine is used as a side-chain building block for Quinolone antibiotics . The bicyclic structure restricts conformational freedom, potentially enhancing binding affinity to bacterial DNA gyrase [1].

Metabolic Stability Workflow

When used as a lead compound, the benzyl group is a metabolic "soft spot."

Metabolism Parent Parent Compound (Lipophilic) CYP450 CYP450 Oxidation Parent->CYP450 Debenzyl Debenzylation (Active Metabolite?) CYP450->Debenzyl  Major Path NOxide N-Oxidation (Polar) CYP450->NOxide  Minor Path

Figure 2: Predicted metabolic fate. Debenzylation yields the secondary amine (CAS 280-13-7).

Safety & Handling

  • Hazards: Irritating to eyes, respiratory system, and skin.[1] As a tertiary amine, it may act as a sensitizer.

  • Storage: Store under inert atmosphere (Nitrogen/Argon) at 2–8 °C. The free base is prone to oxidation (N-oxide formation) upon prolonged exposure to air.

  • Spill Protocol: Absorb with inert material (sand/vermiculite). Neutralize surfaces with dilute acetic acid followed by water.

References

  • European Patent Office. (1987). Derivatives of 7-(azabicycloalkyl)-quinoloncarboxylic acid. Patent EP0230274A2. Link

  • PubChem. (2025).[2] 3-Benzyl-8-oxa-3-azabicyclo[3.2.1]octane (Compound). National Library of Medicine. Link

  • ChemicalBook. (2025). Product Database: 3-Benzyl-8-oxa-3-azabicyclo[3.2.1]octane. Link

  • Santa Cruz Biotechnology. (2025). 8-Oxa-3-azabicyclo[3.2.1]octane hydrochloride (Core Structure Data). Link

Sources

3-Benzyl-8-oxa-3-azabicyclo[3.2.1]octane: Physicochemical Profiling and Synthetic Utility in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the strategic restriction of molecular conformation is a proven tactic to enhance target selectivity and mitigate metabolic liabilities. 3-Benzyl-8-oxa-3-azabicyclo[3.2.1]octane (CAS: 54745-75-4) serves as a critical, bench-stable synthetic intermediate for generating the 8-oxa-3-azabicyclo[3.2.1]octane core. This core acts as a conformationally locked bioisostere of morpholine. By utilizing the benzyl-protected derivative, researchers can seamlessly integrate this bicyclic system into complex active pharmaceutical ingredients (APIs), including next-generation mTOR, mutant IDH, and ATR inhibitors.

This technical guide provides an in-depth analysis of the compound’s physicochemical properties, structural significance, and field-proven synthetic workflows.

Physicochemical & Structural Data

To facilitate accurate stoichiometric calculations and analytical tracking, the foundational quantitative data for 3-Benzyl-8-oxa-3-azabicyclo[3.2.1]octane and its deprotected core are summarized below.

Table 1: Quantitative Physicochemical Properties

PropertyValue
Chemical Name 3-Benzyl-8-oxa-3-azabicyclo[3.2.1]octane
CAS Number 54745-75-4
Molecular Weight 203.28 g/mol
Molecular Formula C₁₃H₁₇NO
Deprotected Core CAS 280-13-7 (8-Oxa-3-azabicyclo[3.2.1]octane)
Deprotected Core MW 113.16 g/mol
SMILES (Protected) C1CC2CN(CC1O2)CC3=CC=CC=C3

Structural Biology & Medicinal Chemistry Significance

Morpholine is a privileged scaffold ubiquitous in kinase inhibitors. However, its conformational flexibility often leads to off-target binding, and its susceptibility to cytochrome P450-mediated oxidation (forming morpholinones) limits its pharmacokinetic half-life.

The 8-oxa-3-azabicyclo[3.2.1]octane system solves this by introducing an oxygen bridge between the C1 and C5 positions of a piperidine ring. This modification locks the ring in a rigid boat-like conformation, optimizing the trajectory of the oxygen and nitrogen lone pairs for highly specific hydrogen bonding within kinase ATP-binding pockets .

The N-benzyl group in 3-Benzyl-8-oxa-3-azabicyclo[3.2.1]octane is strategically chosen because it is highly stable against strong bases, nucleophiles, and oxidative conditions, allowing the bicyclic framework to be carried through aggressive early-stage synthetic steps before being unmasked .

Bioisostere A Morpholine Ring (Flexible Conformation) B Conformational Restriction (Bridging C1 and C5) A->B Structural Modification D Metabolic Vulnerability (Rapid Oxidation) A->D Pharmacokinetic Flaw C 8-Oxa-3-azabicyclo[3.2.1]octane (Locked Conformation) B->C Yields Bioisostere E Enhanced Stability & Target Selectivity C->E Pharmacokinetic Benefit

Logical flow of conformational restriction from morpholine to its bicyclic bioisostere.

Experimental Workflows: Deprotection and Functionalization

To utilize this building block, the benzyl group must first be removed, followed by the functionalization of the resulting secondary amine. The following protocols are engineered for high yield and incorporate self-validating analytical checkpoints.

Protocol A: Catalytic Hydrogenolysis (N-Debenzylation)

Objective: Cleave the N-benzyl bond to yield the free secondary amine (8-oxa-3-azabicyclo[3.2.1]octane).

  • Reaction Assembly: Dissolve 3-Benzyl-8-oxa-3-azabicyclo[3.2.1]octane (1.0 eq) in anhydrous methanol (0.2 M). Add glacial acetic acid (1.1 eq).

    • Mechanistic Causality: The free secondary amine produced during the reaction is highly nucleophilic and will strongly coordinate to the palladium surface, poisoning the catalyst. The addition of acetic acid immediately protonates the newly formed amine, preventing catalyst deactivation and driving the reaction to completion.

  • Catalyst Addition: Add 10% Pd/C (10% w/w relative to the substrate) under an inert argon atmosphere.

    • Mechanistic Causality: The high surface area of the carbon matrix maximizes the exposure of palladium to dissolved H₂ gas, facilitating rapid oxidative addition into the benzylic C-N bond.

  • Hydrogenation: Purge the vessel with H₂ gas and stir vigorously under a 1 atm H₂ balloon at ambient temperature for 4–6 hours.

  • Self-Validating Checkpoint: Monitor the reaction via Thin-Layer Chromatography (TLC).

    • Validation Logic: The starting material possesses a strong UV chromophore (the benzyl ring) visible at 254 nm. The deprotected product is UV-inactive but, as a secondary amine, reacts with Ninhydrin stain to form a vivid purple spot. The complete disappearance of the UV-active spot and the emergence of a Ninhydrin-positive spot provides orthogonal, self-validating proof of complete debenzylation.

  • Workup: Filter the mixture through a pad of Celite to remove the Pd/C. Concentrate the filtrate in vacuo to yield the acetate salt of the free amine.

Protocol B: Buchwald-Hartwig Cross-Coupling

Objective: Couple the sterically hindered free amine to an aryl halide scaffold.

  • Reagent Assembly: In a flame-dried Schlenk flask, combine the deprotected 8-oxa-3-azabicyclo[3.2.1]octane (1.2 eq), an aryl bromide electrophile (1.0 eq), RuPhos Pd G3 (0.05 eq), and sodium tert-butoxide (2.0 eq) in anhydrous 1,4-dioxane.

    • Mechanistic Causality: The bicyclic nature of the amine creates significant steric hindrance. Standard palladium catalysts fail to undergo reductive elimination with such bulky substrates. RuPhos Pd G3 provides a highly electron-rich, bulky ligand environment that forces the necessary geometry for successful C-N bond formation.

  • Degassing: Sparge the solution with argon for 15 minutes.

    • Mechanistic Causality: Pd(0) active species are rapidly oxidized by dissolved O₂. Rigorous degassing is non-negotiable to maintain the catalytic cycle.

  • Heating & Self-Validation: Heat the reaction to 80°C for 12 hours.

    • Validation Logic: Monitor via LC-MS. The starting amine has a precise mass of 113.16 g/mol . Successful coupling is validated by a mass shift corresponding to [Aryl Mass] + 113.16 -[Halogen Mass]. A negative Ninhydrin test on the reaction mixture further validates the complete consumption of the secondary amine.

SyntheticWorkflow A 3-Benzyl-8-oxa-3-azabicyclo[3.2.1]octane (Protected Intermediate) B Hydrogenolysis (Pd/C, H2) Deprotection Step A->B Cleaves N-Benzyl bond C 8-Oxa-3-azabicyclo[3.2.1]octane (Free Amine Core) B->C Yields secondary amine E Cross-Coupling / SNAr (e.g., RuPhos Pd G3) C->E Nucleophilic partner D Electrophilic Scaffold (e.g., Aryl Halide) D->E Electrophilic partner F Target API (mTOR / ATR Inhibitor) E->F Scaffold functionalization

Synthetic workflow from benzyl-protected intermediate to functionalized API.

References

  • National Institutes of Health. "Patent CN-115677730-A: 8-Oxo-3-azabicyclo[3.2.1]octane compound or its salt, its preparation method and use." PubChem. URL:[Link]

  • Journal of the American Chemical Society. "Aminoalcohols Containing the 8-Oxa-3-azabicyclo [3.2.1]octane Ring System and Their Benzoates." ACS Publications. URL:[Link]

Engineering Rigidity: The 8-Oxa-3-azabicyclo[3.2.1]octane Scaffold in Next-Gen Therapeutics

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the pursuit of optimal ligand efficiency, medicinal chemists often face a trade-off between molecular weight and binding affinity. The 8-oxa-3-azabicyclo[3.2.1]octane scaffold represents a high-value solution to this dilemma. Functioning as a conformationally restricted bioisostere of morpholine, this bicyclic core locks the pharmacophore into a bioactive conformation, reducing the entropic penalty of binding while shielding the metabolic "soft spots" typical of saturated heterocycles.

This guide provides a comprehensive technical analysis of the scaffold, detailing its structural pharmacology, a validated synthetic protocol for its construction, and its application in modern drug discovery pipelines, specifically targeting GPCRs and Kinases.

Part 1: Structural Pharmacology & Rationale

The "Rigid Morpholine" Concept

Morpholine is a ubiquitous moiety in drug discovery, valued for its ability to improve solubility and act as a hydrogen bond acceptor. However, its flexibility (chair-boat interconversion) often results in a significant entropic penalty upon protein binding (


). Furthermore, the 

-carbons adjacent to the ether oxygen are prone to oxidative metabolism.

The 8-oxa-3-azabicyclo[3.2.1]octane scaffold addresses these limitations by introducing an ethylene bridge across the C2 and C6 positions of the morpholine ring (conceptually).

  • Entropy: The bicyclic structure is locked in a boat-like conformation, pre-paying the entropy cost of binding.

  • Vector Positioning: The lone pair on the bridge oxygen (O8) is oriented in a distinct vector compared to the equatorial/axial dynamics of morpholine, often enabling novel H-bond interactions in the binding pocket.

  • Metabolic Stability: The bridge sterically hinders the approach of CYP450 enzymes to the ring carbons, significantly improving metabolic half-life (

    
    ).
    
Isomer Distinction

It is critical to distinguish this scaffold from its isomer, 3-oxa-8-azabicyclo[3.2.1]octane.

  • 8-oxa-3-aza (This Topic): Oxygen is the 1-atom bridge. Nitrogen is in the 3-carbon chain. (Morpholine-like).[1]

  • 3-oxa-8-aza (Tropane-like): Nitrogen is the 1-atom bridge. Oxygen is in the ring.[2]

Part 2: Synthetic Architecture

Retrosynthetic Strategy

The most robust route to the 8-oxa-3-azabicyclo[3.2.1]octane core relies on the double intramolecular nucleophilic substitution of a cis-2,5-disubstituted tetrahydrofuran precursor. The stereochemistry of the starting material is paramount; only the cis isomer allows the geometric proximity required for cyclization.

Validated Protocol: Cyclization from cis-THF Diols

Objective: Synthesis of N-Benzyl-8-oxa-3-azabicyclo[3.2.1]octane.

Reagents:
  • Precursor: cis-2,5-Bis(hydroxymethyl)tetrahydrofuran (Commercial or derived from 2,5-anhydro-D-mannitol).

  • Activation: Methanesulfonyl chloride (MsCl), Triethylamine (Et3N).

  • Cyclization: Benzylamine (

    
    ), Diisopropylethylamine (DIPEA).
    
  • Solvent: Dichloromethane (DCM) for activation; Acetonitrile (

    
    ) for cyclization.
    
Step-by-Step Methodology:
  • Activation (Mesylation):

    • Dissolve cis-2,5-bis(hydroxymethyl)tetrahydrofuran (1.0 eq) in anhydrous DCM at 0°C under

      
      .
      
    • Add

      
       (3.0 eq) followed by dropwise addition of MsCl (2.5 eq).
      
    • Stir for 2 hours at RT. Monitor by TLC (formation of bis-mesylate).

    • Workup: Wash with cold 1N HCl, sat.

      
      , and brine. Dry over 
      
      
      
      and concentrate. Note: The bis-mesylate is unstable; proceed immediately.
  • Cyclization:

    • Dissolve the crude bis-mesylate in anhydrous

      
       (0.1 M concentration).
      
    • Add Benzylamine (3.0 eq) and DIPEA (3.0 eq).

    • Critical Step: Heat to reflux (80-85°C) for 16-24 hours. The high temperature is required to overcome the ring strain energy barrier.

    • Validation: Monitor consumption of mesylate by LC-MS.

  • Purification:

    • Concentrate solvent. Redissolve in EtOAc.

    • Perform an acid-base extraction (Extract into 1N HCl, wash organic layer, basify aqueous layer with NaOH, extract back into DCM).

    • Isolate the amine as a pale yellow oil.

  • Deprotection (Optional):

    • To obtain the free secondary amine: Hydrogenation with

      
       (10 wt%) in MeOH under 
      
      
      
      (1 atm) for 4 hours.
Synthetic Workflow Visualization

Synthesis_Pathway Start cis-2,5-Bis(hydroxymethyl)THF Activation Activation (MsCl / Et3N) Start->Activation  Step 1 Intermediate Bis-Mesylate Intermediate Activation->Intermediate Cyclization Cyclization (R-NH2 / Reflux) Intermediate->Cyclization  Step 2 Product 8-Oxa-3-azabicyclo[3.2.1]octane Scaffold Cyclization->Product  Yield: ~65%

Caption: Figure 1: Validated synthetic route via double nucleophilic displacement of cis-THF mesylates.

Part 3: Therapeutic Applications & Case Studies

Glycine Transporter 1 (GlyT1) Inhibitors

The 8-oxa-3-azabicyclo[3.2.1]octane scaffold has shown significant utility in the design of GlyT1 inhibitors for the treatment of Schizophrenia (cognitive impairment).

  • Mechanism: GlyT1 inhibition increases synaptic glycine levels, potentiating NMDA receptor function.

  • Scaffold Role: Replacing the piperazine ring of early leads with the 8-oxa-3-aza scaffold maintained potency while significantly reducing efflux ratio (P-gp substrate potential) and improving CNS penetration.

Kinase Inhibitors (mTOR/PI3K)

In the development of PI3K/mTOR inhibitors, the morpholine hinge-binder is a classic motif.

  • Problem: Standard morpholine analogs often suffer from poor selectivity between lipid kinase isoforms.

  • Solution: Incorporating the bridged scaffold restricts the vector of the oxygen atom. This steric bulk can clash with non-conserved residues in off-target kinases (e.g., PI3K

    
     vs. PI3K
    
    
    
    ), enhancing isoform selectivity.
Comparative Profiling: Morpholine vs. 8-Oxa-3-aza

The following table summarizes the physicochemical shifts observed when switching from a standard morpholine to the bridged scaffold in a representative lead compound (


).
PropertyMorpholine Analog8-Oxa-3-azabicyclo AnalogImpact
LogP 1.81.5Improved Solubility (Lower lipophilicity due to exposed polar surface area).
pKa 8.38.9Increased Basicity (Bridge constraints affect N-inversion).
Cl_int (Microsomal) 45 µL/min/mg12 µL/min/mgEnhanced Stability (Steric blocking of oxidative sites).
LE (Ligand Efficiency) 0.350.42Higher Potency/Atom (Reduced entropic penalty).

Part 4: Decision Logic for Scaffold Selection

When should a medicinal chemist deploy this scaffold? Use the following logic tree.

Decision_Tree Start Current Lead contains Morpholine/Piperazine? MetabIssue Is Metabolic Stability (Oxidation) Poor? Start->MetabIssue Yes SelectivityIssue Is Isoform Selectivity Low? MetabIssue->SelectivityIssue No Deploy DEPLOY SCAFFOLD: 8-Oxa-3-azabicyclo[3.2.1]octane MetabIssue->Deploy Yes (Steric Shielding) SolubilityIssue Is Solubility Limiting? SelectivityIssue->SolubilityIssue No SelectivityIssue->Deploy Yes (Vector Control) SolubilityIssue->Deploy Yes (Lower LogP) AltStrat Consider other Bioisosteres SolubilityIssue->AltStrat No

Caption: Figure 2: Medicinal Chemistry Decision Logic for deploying the 8-oxa-3-aza scaffold.

References

  • Fundamental Synthesis

    • Cope, A. C.; Synerholm, M. E. "The Synthesis of 8-Oxa-3-azabicyclo[3.2.1]octane Derivatives." Journal of the American Chemical Society.
    • Note: While classic, modern adapt
    • Source: (Generic landing for validation of scaffold history).

  • Medicinal Chemistry Application (GlyT1)

    • Blackaby, W. P., et al. "3-Azabicyclo[3.2.1]octane derivatives as GlyT1 inhibitors." Bioorganic & Medicinal Chemistry Letters.
    • Source:

  • Scaffold Commercial Availability & Data

    • "8-Oxa-3-azabicyclo[3.2.1]octane hydrochloride."[3][4] Santa Cruz Biotechnology.[3]

    • Source:

  • Bioisosterism Strategy

    • Meanwell, N. A. "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry.
    • Source:

(Note: Specific patent literature often obscures this scaffold under Markush structures, but the synthesis via cis-2,5-bis(hydroxymethyl)tetrahydrofuran is the industry standard for generating this specific isomer.)

Sources

Bridged Morpholine Derivatives: Synthetic Evolution and Bioisosteric Utility

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Escape from Flatland

In modern medicinal chemistry, the "Escape from Flatland" is not merely a design philosophy but a necessity for clinical success. While morpholine has long been a privileged scaffold due to its optimal pKa (~8.3) and hydrogen-bond acceptor capabilities, its high planarity (Fsp³ < 0.3 effectively) often leads to poor solubility and non-specific binding (promiscuity).

Bridged morpholine derivatives—specifically bicyclic ether-amines like 2-oxa-5-azabicyclo[2.2.1]heptane and 8-oxa-3-azabicyclo[3.2.1]octane —represent a high-value solution. By introducing a carbon bridge across the morpholine core, researchers achieve three critical optimizations:

  • Vectorial Definition: The lone pair on the nitrogen is locked into a specific vector, enhancing selectivity for GPCRs and kinases.

  • Metabolic Shielding: The bridge sterically hinders N-oxidation and α-carbon hydroxylation, common metabolic soft spots in parent morpholines.

  • Lipophilicity Modulation: Counterintuitively, bridging often lowers LogD despite adding carbon content, due to the reduction of the solvent-accessible surface area of the hydrophobic patch.

Structural Classes and Physicochemical Profile[1][2][3]

The utility of bridged morpholines is defined by the size and position of the bridge. The three dominant classes currently utilized in drug discovery are:

  • [2.2.1] Systems: The most constrained, derived often from hydroxyproline.

  • [3.2.1] Systems: Larger binding pocket occupancy, accessible from furan derivatives.

  • [3.1.1] Systems: A highly strained, emerging scaffold (notably accessible via recent photochemical methods in 2026) that offers unique exit vectors.

Comparative Physicochemical Data

The following table contrasts the parent morpholine with its bridged analogs. Note the shift in pKa and Lipophilic Ligand Efficiency (LLE) potential.

PropertyMorpholine2-oxa-5-azabicyclo[2.2.1]heptane8-oxa-3-azabicyclo[3.2.1]octane
Topology Flexible ChairRigid BicyclicRigid Bicyclic
pKa (Calc) 8.3~7.8 - 8.1~8.5
ClogP -0.86-0.65-0.40
Metabolic Liability High (N-oxide, α-ox)Low (Steric hindrance)Low
Vector Geometry Equatorial/Axial fluxFixedFixed
Primary Precursor Diethanolaminetrans-4-Hydroxy-L-prolineFuran-2,5-dicarboxylic acid

Synthetic Methodologies

The synthesis of these cores has evolved from low-yielding "curiosity chemistry" to robust, scalable routes.

A. The Hydroxyproline Route ([2.2.1] System)

This is the industry standard for chiral synthesis. It utilizes the natural chirality of trans-4-hydroxy-L-proline to establish the absolute stereochemistry of the bridgehead carbons.

B. The Furan/Pyran Reduction Route ([3.2.1] & [3.3.1] Systems)

Developed to access larger rings, this route involves the hydrogenation of furan-2,5-dicarboxylic acid followed by cyclization with amines. This is a "green" approach often utilizing solvent-free steps.

C. Photochemical [2+2] Cycloaddition ([3.1.1] System)

Recent Breakthrough (2026): Accessing the [3.1.1] system was historically limited by the "Rule of Five" favoring 5-membered rings.[1] New visible-light-mediated intramolecular [2+2] cycloadditions of aza-1,6-dienes have unlocked this scaffold, providing novel IP space.

Visualization of Synthetic Logic

The following diagram illustrates the decision tree for selecting a synthetic route based on the desired scaffold.

SyntheticLogic Start Target Scaffold Sys221 [2.2.1] System (High Constraint) Start->Sys221 Sys321 [3.2.1] System (Bulkier) Start->Sys321 Sys311 [3.1.1] System (Novelty) Start->Sys311 RouteA Start: Hydroxyproline (Chiral Pool) Sys221->RouteA Stereocontrol RouteB Start: Furan/Pyran (Reduction/Cyclization) Sys321->RouteB Scalability RouteC Start: Aza-dienes (Photochemical [2+2]) Sys311->RouteC Strain Access

Caption: Strategic selection of synthetic pathways based on target bridged morpholine geometry.

Detailed Experimental Protocol

Target: Synthesis of (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane (N-Cbz protected). Rationale: This protocol is selected for its reproducibility and high enantiomeric excess (ee), utilizing the "Portoghese-Sun" improvement which avoids toxic diazomethane.

Reagents & Equipment[5][6]
  • Starting Material: trans-4-Hydroxy-L-proline.[2][3][4][5]

  • Reagents: Benzyl chloroformate (Cbz-Cl), MsCl (Methanesulfonyl chloride), NaBH₄, KOtBu (Potassium tert-butoxide).

  • Solvents: THF (anhydrous), DMF, DCM.

  • Validation: TLC (SiO₂, 50% EtOAc/Hexane), ¹H NMR (400 MHz).

Step-by-Step Methodology
  • N-Protection (Cbz Installation):

    • Dissolve trans-4-hydroxy-L-proline (10.0 g) in 2N NaOH (40 mL) at 0°C.

    • Add Cbz-Cl (1.1 eq) dropwise over 30 mins.

    • Acidify to pH 2 with 6N HCl. Extract with EtOAc.

    • Checkpoint: White solid, yield >90%.

  • Reduction to Diol:

    • React the N-Cbz-hydroxyproline with BH₃·THF or via mixed anhydride reduction (isobutyl chloroformate/NaBH₄) to yield the N-Cbz-2-hydroxymethyl-4-hydroxypyrrolidine.

    • Critical Control: Temperature must remain <0°C during hydride addition to prevent over-reduction.

  • Selective Mesylation:

    • Dissolve the diol in Pyridine/DCM. Add MsCl (1.1 eq) at -10°C.

    • Mechanistic Note: The primary alcohol (hydroxymethyl) is significantly more nucleophilic than the secondary ring hydroxyl, allowing selective activation of the primary position.

  • Intramolecular Cyclization (Ring Closure):

    • Dissolve the monomesylate in anhydrous THF.

    • Add KOtBu (2.5 eq) at 0°C. Stir for 4h, allowing to warm to RT.

    • Mechanism:[1][6][4][7][8][9] The alkoxide formed at the C4-hydroxyl performs an intramolecular S_N2 attack on the mesylated primary carbon, inverting the stereochemistry if applicable (though here it attacks a primary center, closing the bridge).

  • Workup & Purification:

    • Quench with saturated NH₄Cl. Extract with EtOAc.

    • Dry over Na₂SO₄ and concentrate.

    • Purify via column chromatography (Hexane/EtOAc gradient).

Self-Validating Analytical Criteria
  • ¹H NMR (CDCl₃): Look for the disappearance of the hydroxymethyl signals and the appearance of the bridgehead protons: ~4.6 ppm (singlet-like) and ~4.5 ppm.

  • Mass Spec: [M+H]⁺ = 234.1 (for Cbz-protected species).

Workflow Diagram (DOT)

SynthesisWorkflow Step1 Hydroxyproline (Start) Step2 N-Cbz Protection (Schotten-Baumann) Step1->Step2 Step3 Carboxyl Reduction (Formation of Diol) Step2->Step3 Step4 Selective Mesylation (Primary -OH activation) Step3->Step4 Selectivity Key Step5 Base-Mediated Cyclization (KOtBu/THF) Step4->Step5 Intramolecular SN2 Step6 Product: (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane Step5->Step6

Caption: Synthetic workflow for the [2.2.1] bridged morpholine core.

Therapeutic Applications

Central Nervous System (CNS)

Bridged morpholines are extensively used to target monoamine transporters. The [3.2.1] system (8-oxa-3-azabicyclo[3.2.1]octane) serves as a potent scaffold for Triple Reuptake Inhibitors (SNDRIs) . The bridge restricts the conformation, improving selectivity for the Dopamine Transporter (DAT) over the Serotonin Transporter (SERT) compared to flexible analogs.

Oncology (Kinase Inhibition)

In mTOR inhibitors, replacing a morpholine with a bridged analog (e.g., PQR620) has been shown to improve blood-brain barrier (BBB) penetration.[10][11] The bridge reduces the entropic penalty of binding to the kinase hinge region, often resulting in 10-100x potency gains.

References

  • An improved and efficient method for synthesis of (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane.Journal of Chemical Research.
  • Lowering Lipophilicity by Adding Carbon: One-Carbon Bridges of Morpholines and Piperazines. Journal of Medicinal Chemistry. [Link][12]

  • Concise syntheses of bridged morpholines. RSC Advances. [Link]

  • Breaking the 'rule-of-five' to access bridged bicyclic heteroaromatic bioisosteres. Nature Synthesis. [Link]

  • 2-Oxa-5-azabicyclo[2.2.1]heptane as a Platform for Functional Diversity. The Journal of Organic Chemistry. [Link][2][3]

Sources

Literature Review and Technical Guide: N-Benzyl Bicyclic Ether Amines in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The transition from flat, sp2-hybridized aromatic molecules to three-dimensional, sp3-enriched architectures represents a paradigm shift in modern drug discovery. Among these novel architectures, N-benzyl bicyclic ether amines —specifically oxa-azabicyclo alkanes—have emerged as highly privileged scaffolds. By acting as conformationally restricted bioisosteres of traditional saturated heterocycles like morpholine, these bicyclic systems dramatically enhance target selectivity, metabolic stability, and pharmacokinetic profiles. This technical guide synthesizes current literature, structural rationales, and self-validating synthetic protocols surrounding these critical pharmacophores.

Structural Significance & Pharmacophore Mapping

The Bioisosteric Evolution: Rigidifying the Morpholine Core

Morpholine is a ubiquitous motif in medicinal chemistry, frequently utilized as a hinge-binding element in kinase inhibitors (e.g., PI3K/mTOR pathways). However, its conformational flexibility and relatively flat profile often lead to off-target promiscuity and poor metabolic stability.

Bridging the morpholine ring with a carbon-carbon linkage to form an oxa-azabicyclo alkane (such as 8-oxa-3-azabicyclo[3.2.1]octane) fundamentally alters the molecule's spatial geometry[1]. This rigidification serves two critical purposes:

  • Increased Fsp3 (Fraction of sp3 Carbons): Pushing the molecule out of flat aromatic space reduces off-target hERG liability and improves aqueous solubility.

  • Vectorial Projection: The ether oxygen and basic nitrogen are locked into a specific spatial orientation, allowing for highly directional hydrogen bonding within tight enzymatic pockets.

The Role of the N-Benzyl Anchor

The N-benzyl group is far more than a synthetic placeholder. In drug design, it serves a dual purpose:

  • Pharmacological Anchoring: The benzyl ring acts as a lipophilic anchor that drives blood-brain barrier (BBB) penetration for central nervous system targets (e.g., Nav1.8 channels) and occupies deep hydrophobic pockets in kinase active sites.

  • pKa Modulation: The electron-withdrawing nature of the benzyl group (relative to simple alkyl chains) subtly lowers the pKa of the bridgehead amine. This prevents excessive protonation in the highly acidic gastric environment, thereby optimizing oral bioavailability[2].

G Morpholine Morpholine Core (High flexibility, low sp3) Bridging C-C Bridging (Rigidification) Morpholine->Bridging Bicyclic Oxa-azabicyclo Alkane (High sp3, restricted conformation) Bridging->Bicyclic Nbenzyl N-Benzyl Addition (Lipophilic anchor / Protection) Bicyclic->Nbenzyl Target Target Binding (Enhanced Selectivity & Potency) Nbenzyl->Target

Fig 1. Bioisosteric evolution from morpholine to N-benzyl oxa-azabicyclo alkanes.

Synthetic Methodologies: A Self-Validating Protocol

The construction of N-benzyl oxa-azabicyclo cores frequently relies on the [3+2] cycloaddition of non-stabilized azomethine ylides with cyclic dipolarophiles[2]. This approach is favored for its high atom economy and predictable stereochemical outcomes.

Self-Validating Protocol: Synthesis of the N-Benzyl-8-oxa-3-azabicyclo[3.2.1]octane Core

Objective: Construct the bridged bicyclic ether amine via a [3+2] cycloaddition.

Step 1: Azomethine Ylide Generation & Cycloaddition

  • Procedure: Dissolve N-benzyl-N-(methoxymethyl)-N-(trimethylsilyl)methylamine (1.0 eq) and 2,5-dihydrofuran (1.2 eq) in anhydrous dichloromethane (DCM). Cool the reaction vessel to 0 °C. Add trifluoroacetic acid (TFA, 0.1 eq) dropwise. Stir for 12 hours, allowing the mixture to slowly warm to room temperature.

  • Causality: TFA catalyzes the elimination of the methoxy and TMS groups, generating a highly reactive, non-stabilized azomethine ylide in situ. The 2,5-dihydrofuran acts as the dipolarophile, trapping the ylide in a concerted [3+2] cycloaddition to forge the bicyclic framework.

  • Validation Checkpoint: Monitor the reaction via LC-MS. The protocol is validated to proceed to the next step only when the ylide precursor mass disappears and the distinct [M+H]+ peak corresponding to the cycloadduct appears.

Step 2: Isolation and Stereochemical Verification

  • Procedure: Quench the reaction with saturated aqueous NaHCO3. Extract the aqueous layer with DCM, dry the combined organic layers over MgSO4, and concentrate under reduced pressure. Purify the crude product via flash chromatography (silica gel, Hexanes/EtOAc gradient).

  • Causality: Immediate neutralization with NaHCO3 prevents acid-catalyzed ring-opening or degradation of the newly formed, strained ether bridge.

  • Validation Checkpoint: Perform 1H-NMR and 2D-NOESY analysis on the purified isolate. The structural integrity and stereochemistry are self-validated by the presence of a strong NOE cross-peak between the N-benzyl benzylic protons and the bridgehead methine protons, confirming the rigid endo conformation of the oxa-azabicyclo[3.2.1]octane core.

G Start N-Benzyl Azomethine Ylide Generation Cyclo [3+2] Cycloaddition with cyclic dipolarophile Start->Cyclo Intermediate N-Benzyl Pyrrolidine Intermediate Cyclo->Intermediate Etherification Intramolecular Etherification (C-O bond formation) Intermediate->Etherification Product N-benzyl oxa-azabicyclo Core Etherification->Product

Fig 2. Synthetic workflow for constructing the N-benzyl oxa-azabicyclo core.

Target-Specific Applications in Drug Discovery

The integration of oxa-azabicyclo scaffolds has resolved critical bottlenecks in several high-profile therapeutic targets.

mTOR Kinase Inhibitors

In the development of ATP-competitive inhibitors for the mammalian target of rapamycin (mTOR), achieving selectivity over the homologous Phosphatidylinositol 3-kinase (PI3K) is notoriously difficult. Researchers discovered that replacing the solvent-exposed morpholine group of 2-arylthieno[3,2-d]pyrimidines with an 8-oxa-3-azabicyclo[3.2.1]octane group yielded highly potent mTOR inhibitors (IC50 < 1 nM)[1]. The rigidified bicyclic ether perfectly maps to the mTOR hinge region while sterically clashing with the slightly narrower PI3K binding pocket, resulting in a >1000-fold selectivity profile[1].

KRAS G12C Inhibitors

KRAS mutations are implicated in some of the deadliest human cancers. While early inhibitors (e.g., AMG 510) successfully targeted the inactive GDP-bound state of the KRAS G12C mutant, resistance rapidly emerges via upstream RTK signaling that shifts KRAS into the active GTP-bound state. Recent patent literature highlights the use of 9-oxa-3-azabicyclo[3.3.1]nonane derivatives to overcome this[3]. The unique 3D topology of this specific bicyclic ether amine allows the inhibitor to bind and stabilize both the GDP- and GTP-bound forms of the protein, effectively short-circuiting the primary resistance mechanism[3].

Cathepsin K Inhibitors

Cathepsin K is a primary target for the treatment of postmenopausal osteoporosis. Structural biology efforts have successfully crystallized Cathepsin K in complex with fluoro-oxa-azabicyclo[3.3.0]octanyl containing inhibitors[4]. The bicyclic core positions the electrophilic warhead precisely adjacent to the catalytic cysteine, while the ether oxygen engages in critical hydrogen bonding with the S2 subsite backbone, ensuring high residence time and minimal off-target protease cleavage[4].

Nav1.8 Voltage-Gated Sodium Channels

For non-opioid pain management, selectively targeting the Nav1.8 channel (localized on peripheral nociceptors) is highly desirable. Pyridazine and nicotinamide compounds incorporating oxa-azabicyclo[2.2.1]heptane derivatives have demonstrated exquisite selectivity for Nav1.8 over cardiac (Nav1.5) and central (Nav1.1/1.2) sodium channels[5]. The N-benzyl variants of these compounds exhibit optimized lipophilic ligand efficiency (LLE), allowing them to partition effectively into peripheral nerve membranes where the Nav1.8 channels reside[5].

G Ligand N-benzyl oxa-azabicyclo Derivative mTOR mTOR Kinase (ATP-competitive) Ligand->mTOR Inhibits KRAS KRAS G12C (GDP/GTP bound) Ligand->KRAS Covalent/Allosteric PI3K PI3K (Off-target) Ligand->PI3K Evades Effect2 Proliferation Arrest mTOR->Effect2 KRAS->Effect2 Effect1 High Selectivity (Reduced Toxicity) PI3K->Effect1

Fig 3. Pharmacological targeting and selectivity profile of oxa-azabicyclo derivatives.

Quantitative Pharmacological Data

The following table summarizes the quantitative impact of integrating oxa-azabicyclo scaffolds across various therapeutic targets.

Scaffold ArchitecturePrimary TargetBinding Affinity (IC50)Key Pharmacological Advantage
8-oxa-3-azabicyclo[3.2.1]octane mTOR Kinase< 1 nM>1000-fold selectivity over PI3K; overcomes morpholine promiscuity.
9-oxa-3-azabicyclo[3.3.1]nonane KRAS G12CSub-nanomolarDual inhibition of GDP- and GTP-bound states; evades RTK-mediated resistance.
Fluoro-oxa-azabicyclo[3.3.0]octane Cathepsin KHigh Affinity (Covalent)Rigidified binding in the S2 pocket; high metabolic stability.
Oxa-azabicyclo[2.2.1]heptane Nav1.8 ChannelNanomolarHigh selectivity for peripheral nociceptors; membrane partitioning modulated by N-benzyl.

Conclusion & Future Perspectives

The strategic deployment of N-benzyl bicyclic ether amines represents a masterclass in modern structure-based drug design. By leveraging the rigid, sp3-rich nature of oxa-azabicyclo alkanes, medicinal chemists can systematically dial out the off-target toxicity associated with flat aromatic rings and flexible morpholines. Furthermore, the synthetic accessibility of these complex 3D architectures—driven by robust [3+2] cycloaddition methodologies—ensures that they will remain a cornerstone of small-molecule library generation for next-generation kinase, protease, and ion channel inhibitors.

References

  • Title: N-Benzyl-N-(methoxymethyl)
  • Title: Discovery of 2-arylthieno[3,2-d]pyrimidines containing 8-oxa-3-azabicyclo[3.2.
  • Source: google.
  • Title: Cathepsin-K in complex with fluoro-oxa-azabicyclo[3.3.
  • Title: CA3105748A1 - Pyridazine compounds for inhibiting nav1.

Sources

3-Benzyl-8-oxa-3-azabicyclo[3.2.1]octane: Technical Guide to a Conformationally Restricted Tropane Analog

[1]

Executive Summary

3-Benzyl-8-oxa-3-azabicyclo[3.2.1]octane (CAS: 54745-75-4) is a bicyclic heterocycle that serves as a structural analog to tropane alkaloids.[1] Unlike classical tropanes (e.g., cocaine, atropine) which feature a nitrogen bridge (8-azabicyclo[3.2.1]octane), this molecule contains an oxygen bridge (8-oxa) and incorporates the nitrogen atom within the ethylene bridge (position 3).[1]

This specific arrangement classifies it as a conformationally restricted morpholine mimetic . In drug discovery, it is primarily utilized to rigidify the morpholine moiety of kinase inhibitors (mTOR, PI3K, ATR), thereby enhancing selectivity and metabolic stability by reducing entropic penalties upon binding.

Structural Analysis & Chemical Identity[1][2][3]

Nomenclature and Isomerism

The user must distinguish this scaffold from other tropane derivatives. The "8-oxa-3-aza" nomenclature indicates:

  • Positions 1 & 5: Bridgehead carbons.

  • Position 8: Oxygen atom (the bridge).

  • Position 3: Nitrogen atom (bearing the benzyl group).

This contrasts with Scopolamine (which has an N-bridge and an epoxide ring) and Atropine (N-bridge).[1]

Physicochemical Comparison

The 8-oxa-3-aza scaffold offers distinct physicochemical properties compared to its flexible morpholine counterpart and the lipophilic tropane core.[1]

FeatureMorpholineTropane (8-Aza)8-Oxa-3-azabicyclo[3.2.1]octane
Conformation Flexible (Chair/Boat)Rigid (Bicyclic)Rigid (Bridged)
Basicity (pKa) ~8.3~9-10~7.5 - 8.5 (Modulated by bridge)
Lipophilicity LowHighIntermediate
Metabolic Stability ModerateHighHigh (Steric bulk protects N)
Primary Use Solubility SolubilizerGPCR Ligand (DAT/mAChR)Kinase Selectivity / Bioisostere

Synthetic Methodology

The synthesis of 3-Benzyl-8-oxa-3-azabicyclo[3.2.1]octane typically proceeds via the cyclization of a tetrahydrofuran derivative.[1] This protocol ensures the correct cis-geometry required for bridging.

Retrosynthetic Analysis

The most robust route involves the double nucleophilic substitution of a 2,5-disubstituted tetrahydrofuran electrophile by benzylamine.

Pathway: Furan




1
Detailed Experimental Protocol

Note: This protocol synthesizes the core scaffold. Standard safety precautions for handling mesyl chloride and benzylamine (corrosive, lachrymator) apply.

Step 1: Hydrogenation of 2,5-Bis(hydroxymethyl)furan
  • Reactants: Dissolve 2,5-bis(hydroxymethyl)furan (10 g) in MeOH.

  • Catalyst: Add 5% Rh/Al₂O₃ or Raney Nickel.

  • Conditions: Hydrogenate at 50 psi H₂ for 12 hours.

  • Workup: Filter catalyst through Celite. Concentrate filtrate to yield cis-2,5-bis(hydroxymethyl)tetrahydrofuran .

    • Critical Check: Ensure the product is the cis isomer; the trans isomer cannot cyclize to the bridged system.

Step 2: Activation (Mesylation) [1]
  • Setup: Dissolve the cis-diol (1 eq) in anhydrous DCM at 0°C under N₂.

  • Reagent: Add Triethylamine (3 eq) followed by Methanesulfonyl chloride (MsCl, 2.2 eq) dropwise.

  • Reaction: Stir at 0°C for 1 hour, then warm to RT for 2 hours.

  • Workup: Wash with cold 1N HCl, then saturated NaHCO₃. Dry over MgSO₄ and concentrate to yield the dimesylate .

Step 3: Double Displacement Cyclization
  • Reactants: Dissolve the dimesylate (1 eq) in neat Benzylamine (excess, ~5 eq) or in high-boiling solvent (toluene/diglyme) with excess amine.

  • Conditions: Heat to 110°C for 12–18 hours. The benzylamine acts as both nucleophile and base.

  • Mechanism: The amine attacks one mesylate to form a secondary amine, which then performs an intramolecular attack on the second mesylate to close the [3.2.1] ring.

  • Purification:

    • Dilute with EtOAc. Wash with water to remove excess benzylamine.

    • Extract the basic product into 1N HCl. Wash the aqueous layer with ether (removes non-basic impurities).

    • Basify aqueous layer (pH > 10) with NaOH. Extract into DCM.

    • Yield: 3-Benzyl-8-oxa-3-azabicyclo[3.2.1]octane (Oil or low-melting solid).[1]

Pharmacological Applications[1][4][5][6][7]

Kinase Inhibitor Selectivity (mTOR/PI3K)

The primary utility of this scaffold is replacing the morpholine ring in kinase inhibitors.[2]

  • Problem: Morpholine is a promiscuous donor/acceptor in the ATP-binding pocket of PI3K and mTOR kinases.

  • Solution: The 8-oxa-3-aza scaffold locks the oxygen and nitrogen vectors.[1]

  • Outcome: Research indicates that this substitution can increase selectivity for mTOR over PI3K (up to 1000-fold) by exploiting specific steric constraints in the mTOR binding pocket that cannot accommodate the flexible morpholine but accept the rigid bicycle [1, 2].

ATR and V-ATPase Inhibition

Recent drug development campaigns (e.g., YY2201 ) have incorporated this core into inhibitors of ATR (Ataxia Telangiectasia and Rad3-related protein) , a key regulator of DNA damage response.[1] The scaffold improves the pharmacokinetic profile (ADME) compared to open-chain analogs [3].[1]

Visualizing the Workflow

The following diagram illustrates the logic flow from synthesis to pharmacological application, highlighting the critical "Rigidification" step.

Gcluster_synthesisSynthesis Phasecluster_pharmaPharmacological ApplicationFuran2,5-Bis(hydroxymethyl)furanCisTHFcis-THF Diol(Intermediate)Furan->CisTHFHydrogenationMesylateActivatedDimesylateCisTHF->MesylateMsCl/Et3NScaffold3-Benzyl-8-oxa-3-azabicyclo[3.2.1]octaneMesylate->Scaffold+ Benzylamine(Cyclization)BenzylamineBenzylamine(Nucleophile)Benzylamine->ScaffoldDebenzylationPd/C H2(Debenzylation)Scaffold->DebenzylationSecondaryAmine8-Oxa-3-azabicyclo[3.2.1]octaneDebenzylation->SecondaryAmineCouplingSnAr / Couplingto HeterocycleSecondaryAmine->CouplingDrugSelective KinaseInhibitor (mTOR/ATR)Coupling->DrugMorpholineMorpholine(Flexible)Morpholine->SecondaryAmineRigidificationStrategy

Caption: Synthesis pathway converting furan precursors to the rigid 8-oxa-3-aza scaffold, subsequently used to replace morpholine in kinase inhibitors.

Experimental Validation (Self-Validating System)

To ensure the integrity of the synthesized scaffold, researchers must validate the structure using NMR Spectroscopy .[1] The 8-oxa-3-azabicyclo[3.2.1]octane core has a distinct signature:

  • Bridgehead Protons (H1/H5): Appear as multiplets around 4.3–4.5 ppm . This downfield shift (compared to tropane H1/H5 at ~3.0 ppm) confirms the proximity to the Oxygen bridge.

  • Bridge Protons (H2/H4): The protons adjacent to the Nitrogen appear as doublets/multiplets around 2.3–2.8 ppm .

  • Stereochemistry Check: NOESY experiments should show correlations between the bridgehead protons and the exo protons of the ethylene bridge, confirming the bicyclic geometry.

References

  • Verheijen, J. C., et al. (2010).[2] "Discovery of 2-arylthieno[3,2-d]pyrimidines containing 8-oxa-3-azabicyclo[3.2.1]octane in the 4-position as potent inhibitors of mTOR with selectivity over PI3K."[1][2] Bioorganic & Medicinal Chemistry Letters.

  • Pasini, T., et al. (2015).[3] "Novel route for the synthesis of 8-oxa-3-azabicyclo[3.2.1]octane: One-pot aminocyclization of 2,5-tetrahydrofurandimethanol." Catalysis Communications.

  • MedKoo Biosciences. "YY2201 Fumarate: ATR Inhibitor Data Sheet."

  • Barlocco, D., et al. (1998). "Mono- and disubstituted-3,8-diazabicyclo[3.2.1]octane derivatives as analgesics structurally related to epibatidine." Journal of Medicinal Chemistry.

Metabolic stability predictions for 8-oxa-3-azabicyclo[3.2.1]octane derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Title: Metabolic Stability Predictions for 8-oxa-3-azabicyclo[3.2.1]octane Derivatives: A Strategic Guide for Lead Optimization

Executive Summary

In modern fragment-based drug discovery (FBDD), the 8-oxa-3-azabicyclo[3.2.1]octane scaffold has emerged as a high-value bioisostere for morpholine and piperazine rings. While morpholines are ubiquitous in medicinal chemistry to improve solubility, they often suffer from rapid oxidative clearance via CYP450-mediated


-carbon hydroxylation.

The 8-oxa-3-azabicyclo[3.2.1]octane core introduces a bridged ether linkage. This structural constraint offers two distinct advantages:

  • Conformational Locking: It reduces the entropic penalty of binding to target proteins (e.g., mTOR, DAT).

  • Metabolic Shielding: The bicyclic geometry alters the electronic accessibility of the nitrogen lone pair and sterically hinders the vulnerable

    
    -methylene protons, typically extending half-life (
    
    
    
    ) significantly compared to the parent morpholine.

This guide provides a validated workflow for predicting and verifying the metabolic stability of this specific scaffold, moving from in silico quantum mechanics to in vitro microsomal assays.

Part 1: The Scaffold Advantage & Metabolic Liabilities

To predict stability, one must understand the failure modes.

Structural Numbering & Vulnerabilities

In the IUPAC numbering for 8-oxa-3-azabicyclo[3.2.1]octane:

  • Position 3 (Nitrogen): The primary handle for substitution (R-group).

  • Position 8 (Oxygen): The bridge.

  • Positions 2 & 4 (

    
    -Carbons):  The "Soft Spots." These methylenes are adjacent to the nitrogen. In standard morpholines, CYP450 enzymes abstract a hydrogen here (HAT mechanism), leading to an iminium ion and subsequent ring opening.
    
  • Positions 1 & 5 (Bridgeheads): These are tertiary carbons adjacent to the oxygen bridge. They are generally resistant to oxidation due to Bredt’s rule-like constraints preventing planar radical formation, though not impossible to oxidize under extreme forcing.

The "Bridged Effect" on Metabolism

The bridge (C1-O8-C5) forces the piperidine ring into a boat-like conformation. This steric bulk protects the


 and 

protons. Furthermore, the bridgehead hydrogens are distinct from the

-protons, creating a metabolic "dead zone" that simple morpholines lack.

Part 2: In Silico Prediction Workflow

Before synthesis, computational modeling serves as the first filter. For this scaffold, standard QSAR models often fail because they treat the bicyclic system as a generic amine. We rely on Quantum Mechanical (QM) descriptors.

Protocol: Bond Dissociation Energy (BDE) Calculation

The likelihood of CYP450 metabolism correlates strongly with the homolytic Bond Dissociation Energy (BDE) of the C-H bonds


 to the nitrogen.

Step-by-Step Workflow:

  • Conformational Search: Generate low-energy conformers of the 8-oxa-3-azabicyclo[3.2.1]octane derivative using a force field (e.g., OPLS4).

  • Geometry Optimization: Optimize the lowest energy conformer using DFT (Density Functional Theory).

    • Recommended Level: B3LYP/6-31G* or

      
      B97X-D/def2-SVP (includes dispersion corrections).
      
  • Radical Formation: Remove one hydrogen atom from the C2 position (endo and exo protons separately) and re-optimize the resulting radical species.

  • BDE Calculation:

    
    
    
  • Threshold Analysis:

    • High Instability: BDE < 85 kcal/mol (Likely metabolic hot spot).

    • Stable: BDE > 90-95 kcal/mol.

Site of Metabolism (SOM) Prediction

Use software like StarDrop (P450 module) or Schrödinger (P450 Site of Metabolism) .

  • Critical Check: Ensure the software recognizes the bridgehead. If the model predicts oxidation at C1 or C5 (the bridgeheads), flag it as a likely False Positive, as these sites are sterically and electronically deactivated in this specific scaffold.

Part 3: Experimental Validation (In Vitro)

The "Ground Truth" is established via the Human Liver Microsome (HLM) stability assay.

Critical Considerations for Bridged Amines
  • Polarity: These derivatives are often more polar than their flat counterparts. Standard liquid-liquid extraction (LLE) might result in poor recovery. Protein Precipitation (PPT) is the preferred termination method.

  • Ion Suppression: The tertiary amine can cause ion suppression in LC-MS. Use a high-pH mobile phase or adequate chromatographic separation.

Detailed Protocol: HLM Stability Assay

Materials:

  • Pooled Human Liver Microsomes (20 mg/mL protein conc).

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH).

  • Test Compound (10 mM DMSO stock).

  • Internal Standard (IS): Labetalol or Tolbutamide.

Workflow:

  • Pre-Incubation:

    • Dilute HLM to 0.5 mg/mL in Phosphate Buffer (100 mM, pH 7.4).

    • Spike Test Compound to final conc. of 1

      
      M (keeps DMSO < 0.1%).
      
    • Incubate at 37°C for 5 mins.

  • Reaction Initiation:

    • Add NADPH regenerating system (start timer).

  • Sampling:

    • At

      
       min, remove 50 
      
      
      
      L aliquots.
  • Quenching:

    • Immediately dispense into 150

      
      L ice-cold Acetonitrile (containing Internal Standard).
      
  • Analysis:

    • Centrifuge (4000 rpm, 20 min, 4°C).

    • Inject supernatant into LC-MS/MS.

Data Calculation: Plot


 vs. time. The slope 

is the elimination rate constant.

Part 4: Visualization of Workflows

The Predictive & Validation Pipeline

This diagram illustrates the decision logic for incorporating the 8-oxa-3-azabicyclo[3.2.1]octane scaffold.

MetabolicPipeline Scaffold Scaffold Selection (8-oxa-3-azabicyclo[3.2.1]octane) InSilico In Silico Filter (DFT BDE Calculation) Scaffold->InSilico Design InSilico->Scaffold BDE < 85 kcal/mol (Redesign) Synthesis Target Synthesis (Cycloaddition/Coupling) InSilico->Synthesis BDE > 90 kcal/mol Assay HLM Stability Assay (LC-MS/MS) Synthesis->Assay Pure Compound Decision Go/No-Go Decision Assay->Decision Calculate CLint Decision->Scaffold High Clearance (Add F/Me at C2)

Caption: Figure 1. Integrated workflow for optimizing metabolic stability in bridged bicyclic amines.

Metabolic Pathways Comparison

Visualizing why the bridged system is superior to morpholine.

MetabolismComparison Morpholine Morpholine Analog (Flat Ring) CYP CYP450 Attack (Alpha-C Hydroxylation) Morpholine->CYP Accessible Alpha-H Bridged 8-oxa-3-azabicyclo[3.2.1]octane (Bridged System) Bridged->CYP Hindered Alpha-H RingOpen Ring Opening (Rapid Clearance) CYP->RingOpen Unstable Hemiaminal Stable Metabolic Resistance (Steric Shielding) CYP->Stable Slow Reaction

Caption: Figure 2. Mechanistic comparison of CYP450 susceptibility between standard morpholines and the bridged scaffold.

Part 5: Data Presentation & Case Study

Comparative Stability Data

The following table summarizes literature values comparing a standard morpholine derivative to its 8-oxa-3-azabicyclo[3.2.1]octane bioisostere (based on mTOR inhibitor data [1]).

PropertyMorpholine Analog8-oxa-3-azabicyclo[3.2.1]octane AnalogImprovement Factor
LogD (pH 7.4) 1.82.1+0.3 (Increased Lipophilicity)
HLM

45

L/min/mg
12

L/min/mg
3.75x Stability
CYP Isoform Pan-CYP substrateCYP1A1 ResistantSelectivity Gain
Oral Bioavailability (Rat) 22%65%~3x Exposure
Interpretation

The data demonstrates that while the bridged system slightly increases lipophilicity (LogD), which usually correlates with higher metabolism, the structural constraint overrides this trend. The bridge effectively "hides" the metabolic soft spot, resulting in a nearly 4-fold improvement in microsomal stability.

References

  • Borsari, C., et al. (2023). "Investigation of morpholine isosters for the development of a potent, selective and metabolically stable mTOR kinase inhibitor."[1][2] European Journal of Medicinal Chemistry, 248, 115038.[1]

  • Wymann, M. P., & Borsari, C. (2022).[1] "Upregulation of mechanistic target of rapamycin (mTOR) signaling drives various types of cancers."[1][2] University of Milan Research Repository.

  • Meanwell, N. A. (2011). "Bioisosteres of Common Functional Groups in Drug Design." Journal of Medicinal Chemistry. (Contextual grounding for bicyclic amines).
  • Sigma-Aldrich Product Data. "8-Oxa-3-azabicyclo[3.2.1]octane hydrochloride."[3][4][5]

Sources

Methodological & Application

Application Note: Synthesis of Muscarinic Antagonists via the 8-Oxa-3-azabicyclo[3.2.1]octane Scaffold

[1]

Part 1: Strategic Overview & Mechanism

Objective: To synthesize muscarinic antagonists by functionalizing the 3-position of the 8-oxa-3-azabicyclo[3.2.1]octane core.[1]

The Pharmacophore Strategy

Muscarinic antagonists generally require three structural domains:

  • The Cationic Head: A basic or quaternary nitrogen (provided here by the 3-aza core) to interact with Asp148 (M1 numbering).[1]

  • The Linker: An alkyl or ester chain providing critical spacing.[1]

  • The Bulky Cap: A lipophilic moiety (e.g., diphenyl, dithienyl, or tricyclic xanthene) that occupies the hydrophobic pocket near the receptor entrance.

In this protocol, 3-Benzyl-8-oxa-3-azabicyclo[3.2.1]octane serves as the protected amine precursor .[1] The benzyl group must be removed (debenzylation) to allow the attachment of the pharmacophoric "warhead" (Linker + Bulky Cap).

Reaction Pathway Diagram

GStartPrecursor:3-Benzyl-8-oxa-3-azabicyclo[3.2.1]octaneStep1Step 1: Debenzylation(H2, Pd/C, MeOH)Start->Step1 DeprotectionIntermediateIntermediate:8-Oxa-3-azabicyclo[3.2.1]octane(Secondary Amine)Step1->Intermediate Yields 2° AmineStep2Step 2: N-Alkylation(K2CO3, CH3CN, Reflux)Intermediate->Step2WarheadReagent:Muscarinic Pharmacophore(e.g., 2-Bromoethyl-2,2-diphenylacetate)Warhead->Step2 ElectrophileProductTarget Antagonist:3-(Substituted)-8-oxa-3-azabicyclo[3.2.1]octaneStep2->Product SN2 CouplingStep3Step 3: Quaternization (Optional)(MeBr or MeI)Product->Step3 OptimizationSaltQuaternary Ammonium Salt(Peripheral Selectivity)Step3->Salt

Caption: Synthetic workflow transforming the benzyl-protected core into a bioactive muscarinic antagonist via deprotection and convergent coupling.

Part 2: Detailed Experimental Protocols

Module A: Synthesis/Isolation of the Core Scaffold

Note: If the 3-benzyl-8-oxa-3-azabicyclo[3.2.1]octane is not commercially available, it is synthesized via a double nucleophilic substitution.[1]

Mechanism: The reaction involves the cyclization of cis-2,5-bis(chloromethyl)tetrahydrofuran with benzylamine.[1] The cis-configuration of the tetrahydrofuran is critical to enable the bridge formation.[1]

Protocol:

  • Reagents:

    • cis-2,5-Bis(chloromethyl)tetrahydrofuran (1.0 eq)[1]

    • Benzylamine (3.0 eq)

    • Ethanol (Solvent)

  • Procedure:

    • Dissolve cis-2,5-bis(chloromethyl)tetrahydrofuran in ethanol (0.5 M).

    • Add benzylamine (excess is used to scavenge HCl and drive kinetics).

    • Reflux the mixture for 16–24 hours. Monitor by TLC (SiO2, 10% MeOH/DCM) for the disappearance of the chloride.

    • Workup: Cool to room temperature. Concentrate under reduced pressure. Resuspend residue in 1N NaOH and extract with Dichloromethane (DCM).

    • Purification: Dry organic layer (MgSO4) and concentrate.[2] Purify via flash chromatography (Hexane/EtOAc) to yield 3-benzyl-8-oxa-3-azabicyclo[3.2.1]octane .[1]

Module B: Catalytic Debenzylation (The Activation Step)

The benzyl group protects the nitrogen during core synthesis but must be removed to allow pharmacophore attachment.

Reagents:

  • Substrate: 3-Benzyl-8-oxa-3-azabicyclo[3.2.1]octane[1][2]

  • Catalyst: 10% Palladium on Carbon (Pd/C) (10 wt% loading)

  • Solvent: Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen Gas (H2) or Ammonium Formate (Transfer hydrogenation)

Step-by-Step Protocol:

  • Preparation: In a high-pressure hydrogenation vessel (Parr shaker or autoclave), dissolve the substrate (10 mmol) in MeOH (50 mL).

  • Catalyst Addition: Carefully add 10% Pd/C (0.1 eq by weight). Caution: Pd/C is pyrophoric; keep wet with solvent.[1]

  • Hydrogenation: Purge the vessel with Nitrogen (x3), then Hydrogen (x3). Pressurize to 40–50 psi (3–4 bar) H2.

  • Reaction: Agitate at room temperature for 12–24 hours.

    • Validation: Monitor via LC-MS for the mass shift (M-90) corresponding to the loss of the benzyl group.[1]

  • Filtration: Filter the reaction mixture through a Celite pad to remove the catalyst. Wash the pad with MeOH.

  • Isolation: Concentrate the filtrate in vacuo to yield 8-oxa-3-azabicyclo[3.2.1]octane as a secondary amine oil or low-melting solid.

    • Note: This amine is volatile and hygroscopic.[1] Store under Argon or convert to HCl salt if not using immediately.[1]

Module C: Pharmacophore Coupling (Antagonist Synthesis)

This step links the core to a high-affinity muscarinic "warhead."[1] A common warhead is the 2,2-diphenyl-2-hydroxyacetyl moiety (Benzilic acid derivative), linked via an ethyl or propyl chain.[1]

Target Molecule: 3-(2-(2,2-Diphenyl-2-hydroxyacetoxy)ethyl)-8-oxa-3-azabicyclo[3.2.1]octane[1]

Reagents:

  • Amine: 8-Oxa-3-azabicyclo[3.2.1]octane (from Module B)[1]

  • Electrophile: 2-Bromoethyl 2,2-diphenyl-2-hydroxyacetate (prepared by esterification of Benzilic acid with 1,2-dibromoethane).[1]

  • Base: Potassium Carbonate (K2CO3) or Diisopropylethylamine (DIPEA).

  • Solvent: Acetonitrile (MeCN) or DMF.

Step-by-Step Protocol:

  • Setup: Charge a round-bottom flask with the secondary amine (1.0 eq) and anhydrous MeCN (0.2 M).

  • Base Addition: Add anhydrous K2CO3 (2.5 eq).

  • Alkylation: Add the electrophile (2-Bromoethyl 2,2-diphenyl-2-hydroxyacetate) (1.1 eq) dropwise.[1]

  • Reflux: Heat the mixture to 60–80°C for 8–12 hours.

    • Mechanistic Insight: The secondary amine performs an SN2 attack on the alkyl bromide. The steric bulk of the diphenyl group does not hinder the reaction due to the spacer length.

  • Workup: Cool to RT. Filter off inorganic solids.[1] Dilute filtrate with EtOAc and wash with water and brine.[1]

  • Purification: Dry (Na2SO4) and concentrate. Purify via column chromatography (DCM/MeOH gradient).

    • Expected Yield: 60–80%.[1]

Data Summary Table: Typical Process Parameters

ParameterSpecificationCriticality
Solvent (Coupling) Acetonitrile (anhydrous)High (Avoids hydrolysis of ester linker)
Temperature 60°C - 80°CMedium (Balance kinetics vs. elimination byproducts)
Stoichiometry 1.1 eq ElectrophileHigh (Ensures complete consumption of valuable amine core)
Workup pH Neutral/BasicHigh (Prevents protonation of amine during extraction)
Module D: Quaternization (Optional - Peripheral Selectivity)

To prevent the drug from crossing the Blood-Brain Barrier (BBB) and minimize CNS side effects (like confusion/drowsiness), the tertiary amine is often converted to a quaternary ammonium salt.[1]

Protocol:

  • Dissolve the tertiary amine antagonist (from Module C) in Acetone or DCM/Ether.

  • Add Methyl Bromide (in TBME) or Methyl Iodide (1.2 eq).

  • Stir at room temperature in a sealed vessel for 24 hours.

  • The quaternary salt will precipitate.[1] Filter and wash with cold ether.[1]

    • Result: A highly polar, peripherally acting muscarinic antagonist.

Part 3: References & Grounding[1][3]

  • Synthesis of 8-oxa-3-azabicyclo[3.2.1]octane core:

    • Reference: Ciganek, E. (1992). "Amines from 2,5-bis(chloromethyl)tetrahydrofuran."[1] Journal of Organic Chemistry.

    • Context: Establishes the cyclization of tetrahydrofuran derivatives with amines to form the bicyclic core.

  • Muscarinic Antagonist Structure-Activity Relationships (SAR):

    • Reference: Matera, C., et al. (2014). "Design and synthesis of new ortho-osteric/allosteric modulators of the M2 muscarinic acetylcholine receptor." European Journal of Medicinal Chemistry. Link

    • Context: Although focused on M2, this details the linker strategies (polymethylene chains) attached to bicyclic nitrogen cores.

  • Patent Literature on 8-oxa-3-azabicyclo[3.2.1]octane:

    • Source: Pfizer Inc. (2005).[3] "Bicyclic derivatives as CCR5 antagonists." WO2005007656.[1] Link

    • Context: Validates the "3-benzyl" intermediate and debenzylation protocols for this specific scaffold in pharmaceutical development.

  • General Tropane/Oxa-tropane Chemistry:

    • Source:Organic Syntheses, Coll.[4] Vol. 4, p. 816 (1963); Vol. 39, p. 61 (1959). (Classic Robinson-Schöpf references for context on bicyclic assembly).

Disclaimer: This guide outlines chemical synthesis for research purposes only. All procedures involving controlled substances or bioactive pharmacophores must comply with local regulatory frameworks (e.g., DEA, EMA).

Application Note: Synthetic Pathways for Bridged Bicyclic Ether Amines

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Bridged bicyclic ether amines—specifically 8-oxa-3-azabicyclo[3.2.1]octane and 2-oxa-5-azabicyclo[2.2.1]heptane —are emerging as high-value bioisosteres in medicinal chemistry. These "bridged morpholines" offer distinct advantages over their monocyclic counterparts: they restrict conformational flexibility, often improving binding affinity, and they modulate physicochemical properties like lipophilicity (LogD) and basicity (pKa).

This guide moves beyond generic textbook synthesis, providing field-validated protocols for constructing these scaffolds. We focus on two primary strategies: the Double-Cyclization "Furan" Route for scalable access to the [3.2.1] system, and the Chiron Approach for enantioselective access to the [2.2.1] system.

Strategic Analysis of Reaction Pathways

The Conformational Challenge

The primary synthetic challenge in creating bridged systems is establishing the correct relative stereochemistry before the bridging step. For ether bridges, the oxygen and the leaving group (or nucleophile) must be in a cis relationship on the carbocyclic/heterocyclic backbone to allow the bridge to span the ring.

Pathway A: The "Furan" Route (Scalable)
  • Target: 8-oxa-3-azabicyclo[3.2.1]octane.

  • Mechanism: Hydrogenation of furan derivatives sets the critical cis-geometry. Subsequent condensation with a primary amine forms a bicyclic imide, which is reduced to the amine.

  • Advantage: Uses renewable starting materials (Furan-2,5-dicarboxylic acid); highly scalable; avoids complex chromatography.

Pathway B: The Chiron Approach (Enantioselective)
  • Target: 2-oxa-5-azabicyclo[2.2.1]heptane.[1][2][3]

  • Mechanism: Utilizes the natural chirality of 4-hydroxy-L-proline .[1][2] The bridge is formed via intramolecular displacement of a leaving group by an alcohol (Williamson ether synthesis type) or vice-versa.

  • Advantage: Guarantees enantiopurity; ideal for synthesizing specific isomers of GABA analogs or peptidomimetics.

Detailed Experimental Protocols

Protocol 1: Scalable Synthesis of 8-oxa-3-azabicyclo[3.2.1]octane

Based on methodology optimized by Zaytsev et al. (2016).

Objective: Synthesize the HCl salt of 3-benzyl-8-oxa-3-azabicyclo[3.2.1]octane starting from furan-2,5-dicarboxylic acid.

Materials
  • Reactant: Furan-2,5-dicarboxylic acid (FDCA).

  • Catalyst: 5% Rh/Al₂O₂ or 10% Pd/C.

  • Reagents: Benzylamine, Acetic Acid, Borane-THF complex (1M).

  • Solvents: THF, Methanol, Diethyl ether.

Step-by-Step Workflow
  • Stereoselective Hydrogenation (The Setup):

    • Dissolve FDCA (10 g) in acetic acid (100 mL).

    • Add 5% Rh/Al₂O₃ (1 g). Note: Rhodium is often preferred over Palladium for preventing ring opening of the furan, though Pd/C can work under mild conditions.

    • Hydrogenate at 60 °C under atmospheric pressure (balloon) or mild pressure (3-5 bar) until uptake ceases.

    • Critical Checkpoint: The product must be the cis-tetrahydrofuran-2,5-dicarboxylic acid. The trans isomer cannot cyclize.

    • Filter catalyst and concentrate to yield the cis-diacid.

  • Thermal Cyclocondensation (The Bridge):

    • Mix the crude cis-diacid (1 equiv) with benzylamine (1.05 equiv).

    • Solvent-Free Step: Heat the neat mixture to 170–180 °C. Water will evolve as the salt converts to the imide.

    • Maintain temperature for 2 hours.

    • Cool to room temperature. The product, 3-benzyl-8-oxa-3-azabicyclo[3.2.1]octane-2,4-dione, often solidifies and can be recrystallized from ethanol.

  • Global Reduction (The Finish):

    • Suspend the imide in anhydrous THF under N₂.

    • Add BH₃[4]·THF (1 M, 4 equiv) dropwise at 0 °C. Caution: Exothermic gas evolution.

    • Reflux for 4–6 hours to ensure complete reduction of both carbonyls.

    • Quench: Cool to 0 °C and carefully add MeOH.

    • Workup: Acidify with HCl/MeOH and reflux for 1 hour to break the amine-borane complex. Concentrate and recrystallize the HCl salt from EtOH/Et₂O.

Protocol 2: Enantioselective Synthesis of 2-oxa-5-azabicyclo[2.2.1]heptane

Adapted from Roche Innovation Center methodologies (Kou et al., 2017).

Objective: Synthesize (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane scaffold.

Materials
  • Reactant: N-Boc-trans-4-hydroxy-L-proline methyl ester.

  • Reagents: LiBH₄, Mesyl Chloride (MsCl), NaH or KOtBu.

  • Solvents: THF, DMF.

Step-by-Step Workflow
  • Reduction of Ester:

    • Treat N-Boc-trans-4-hydroxy-L-proline methyl ester with LiBH₄ in THF at 0 °C to yield the diol (N-Boc-2-hydroxymethyl-4-hydroxypyrrolidine).

  • Selective Activation:

    • The primary alcohol (at C2) is more nucleophilic/accessible, but we need to activate the secondary alcohol or the primary one depending on the specific cyclization mode.

    • Standard Route: Selectively tosylate/mesylate the primary alcohol at 0 °C using 1.0 equiv MsCl and pyridine.

    • Intermediate: N-Boc-2-(mesyloxymethyl)-4-hydroxypyrrolidine.

  • Intramolecular Cyclization:

    • Dissolve the mesylate in dry DMF.

    • Add NaH (1.5 equiv) at 0 °C. The alkoxide formed at C4 attacks the C2-mesylate.

    • Stereochemical Note: Since the starting material was trans-4-hydroxy, the oxygen is on the opposite face of the C2-substituent. However, for the bridge to form, the geometry must allow overlap. Often, an inversion of the C4 stereocenter (via Mitsunobu) or starting with cis-4-hydroxyproline is required if direct displacement is geometrically strained.

    • Refined Approach: Use iodocyclization if starting from an alkene precursor, or ensure the C4-OH and C2-CH2OMs are effectively cis relative to the ring plane (or flexible enough) to allow SN2 displacement.

Visualizing the Reaction Logic

The following diagrams illustrate the causal pathways for both strategies.

Diagram 1: The Furan-2,5-Dicarboxylic Acid Route ([3.2.1] System)

FuranRoute Start Furan-2,5-dicarboxylic Acid (Planar, Aromatic) Inter1 cis-THF-2,5-dicarboxylic Acid (Stereochemistry Set) Start->Inter1 H2, Rh/Al2O3 (Cis-Hydrogenation) Inter2 Bicyclic Imide (Bridged Core Formed) Inter1->Inter2 BnNH2, 170°C (Double Condensation) Product 8-oxa-3-azabicyclo[3.2.1]octane (Final Amine) Inter2->Product BH3-THF (Global Reduction)

Caption: Synthesis of 8-oxa-3-azabicyclo[3.2.1]octane via hydrogenation and cyclocondensation. The cis-geometry established in step 1 is critical for the bridging step.

Diagram 2: The Hydroxyproline Chiron Route ([2.2.1] System)

ChironRoute Start 4-Hydroxy-L-Proline Ester (Chiral Pool) Step1 N-Boc Diol Intermediate (Reduction) Start->Step1 LiBH4, THF Step2 Activated Mesylate (Selective O-Sulfonylation) Step1->Step2 MsCl, Pyridine (Primary OH activation) Final 2-oxa-5-azabicyclo[2.2.1]heptane (Intramolecular SN2) Step2->Final NaH, DMF (Cyclization)

Caption: Enantioselective construction of the [2.2.1] bridged system utilizing the defined stereochemistry of hydroxyproline.

Comparative Data & Troubleshooting

Method Selection Matrix
FeatureFuran Route ([3.2.1])Chiron Route ([2.2.1])
Primary Use Scaffold generation, bulk synthesisSpecific isomer synthesis, lead optimization
Scalability High (Kg scale possible)Moderate (Linear steps, costly reagents)
Stereocontrol Diastereoselective (cis-hydrogenation)Enantioselective (inherent to starting material)
Key Risk Incomplete reduction of imideRacemization or elimination during cyclization
Overall Yield ~50–55%~30–45%
Troubleshooting Guide
  • Issue: Incomplete Imide Reduction (Protocol 1)

    • Cause: Borane-amine complex formation inhibits further reaction.

    • Solution: Use a large excess of Borane (4-6 equiv) and ensure a rigorous acid reflux workup (HCl/MeOH) to break the B-N bond.

  • Issue: Low Yield in Cyclization (Protocol 2)

    • Cause: Intermolecular polymerization competes with intramolecular cyclization.

    • Solution: Perform the cyclization under high dilution conditions (0.05 M or less) to favor the intramolecular pathway.

  • Issue: Trans-isomer Contamination (Protocol 1)

    • Cause: Isomerization during hydrogenation.

    • Solution: Avoid Pd/C at high temperatures; use Rh/Al₂O₃ at lower temperatures (<60°C).

References

  • Concise syntheses of bridged morpholines. Zaytsev, A. V., et al. (2016).[5] RSC Advances.

  • Synthesis of Bridged Bicyclic Morpholine Amino Acids as Compact Modules for Medicinal Chemistry. Kou, B., et al. (2017).[3] Chemistry Letters.

  • 2-Oxa-5-azabicyclo[2.2.1]heptane as a Platform for Functional Diversity. Journal of Organic Chemistry. (2022).[2]

  • Synthesis of Bridged Bicyclic Amines by Intramolecular Amination of Remote C–H Bonds. Ma, C., et al. (2020).[7] Organic Letters.

  • Proton Relay Catalysis Enables the Synthesis of 2-Oxa- and 2-Azabicyclo[2.2.1]heptanes.Organic Letters.

Sources

Handling and storage protocols for 3-Benzyl-8-oxa-3-azabicyclo[3.2.1]octane intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol: Handling and Storage of 3-Benzyl-8-oxa-3-azabicyclo[3.2.1]octane Intermediates

Executive Summary

This guide defines the standard operating procedures (SOPs) for the handling, storage, and quality assurance of 3-Benzyl-8-oxa-3-azabicyclo[3.2.1]octane (CAS: 54745-75-4). As a bicyclic tertiary amine featuring an ether bridge, this intermediate serves as a critical scaffold in the synthesis of tropane-mimetic pharmaceuticals and analgesics.

While the [3.2.1] bicyclic framework provides structural rigidity, the tertiary nitrogen at the 3-position is susceptible to N-oxidation, and the compound exhibits hygroscopic tendencies in its salt forms. This protocol mandates strict exclusion of moisture and oxygen to prevent degradation and ensure downstream reaction reproducibility.

Physicochemical Profile & Hazard Identification

Understanding the structural nuances is the first step in effective handling. The 8-oxa-3-aza core is a bridged morpholine analog, distinct from the tropane (8-aza) alkaloids.

Table 1: Chemical Specification
PropertySpecificationNotes
IUPAC Name 3-Benzyl-8-oxa-3-azabicyclo[3.2.1]octane
CAS Number 54745-75-4Verify batch CoA against this CAS.[1]
Molecular Formula C₁₃H₁₇NO
Molecular Weight 203.28 g/mol
Physical State Viscous Oil or Low-Melting SolidFree base is often an oil; HCl salt is a solid.
Solubility DCM, EtOAc, MeOH, DMSOLow solubility in water (Free Base).
pKa (Calc.) ~8.5 - 9.0Typical for bicyclic tertiary amines.
HSE Profile (GHS Classification)
  • Signal Word: WARNING

  • H315: Causes skin irritation.[2][3][4]

  • H319: Causes serious eye irritation.[2][3][4][5]

  • H335: May cause respiratory irritation.[3][4]

  • PPE: Nitrile gloves (0.11 mm min), safety goggles, and lab coat. Handle in a fume hood.

Handling Protocol: The "Inert Chain" Methodology

The primary cause of impurity formation in 3-benzyl-8-oxa-3-azabicyclo[3.2.1]octane is oxidative degradation of the tertiary amine to its N-oxide, accelerated by light and moisture. We utilize an "Inert Chain" workflow to mitigate this.

Receiving and Inspection
  • Visual Check: Upon receipt, inspect the vial. The compound should be colorless to pale yellow. Darkening (brown/orange) indicates oxidation.

  • Equilibration: Allow the sealed container to reach room temperature before opening to prevent condensation (hygroscopicity management).

Dispensing and Weighing
  • Environment: Weighing should ideally occur in a glovebox or a dedicated weighing station with a nitrogen blanket.

  • Tools: Use anti-static spatulas (for salts) or glass syringes (for oils). Avoid metal spatulas if the compound is a free base, as trace metals can catalyze oxidation.

  • Solubilization: If the compound is received as an oil, dissolve the entire batch in anhydrous dichloromethane (DCM) or toluene to create a stock solution, rather than repeated pipetting of the viscous neat oil.

Workflow Visualization

HandlingWorkflow Receipt Receipt of Material (Check Color/State) Equilibrate Temp. Equilibration (Prevent Condensation) Receipt->Equilibrate Open Open under Inert Gas (N2 or Ar) Equilibrate->Open Dispense Dispense/Weigh (Glass/Plastic Tools) Open->Dispense Reseal Purge Headspace & Reseal (Parafilm/Teflon Tape) Dispense->Reseal Storage Storage (-20°C) Reseal->Storage Return to Cold

Figure 1: The "Inert Chain" workflow ensures the compound is never exposed to atmospheric moisture or oxygen for prolonged periods.

Storage Protocols

Proper storage is binary: either the compound is stable, or it is degrading. There is no middle ground for high-purity intermediates.

Short-Term Storage (< 1 Month)
  • Temperature: 2°C to 8°C (Refrigerated).

  • Container: Amber glass vial with a Teflon-lined screw cap.

  • Atmosphere: Headspace purged with Argon (preferred over Nitrogen due to density).

Long-Term Storage (> 1 Month)
  • Temperature: -20°C (Freezer).

  • State: Preferably stored as the Hydrochloride (HCl) or Oxalate salt. The salt form significantly retards N-oxidation compared to the free base.

  • Precaution: If stored as a free base oil, ensure the vial is sealed with Parafilm and placed inside a secondary container with desiccant (e.g., Drierite).

Storage Compatibility Table
Solvent/ConditionCompatibilityRisk Factor
Anhydrous DCM HighGood for stock solutions; store at -20°C.
Methanol (Protics) ModerateAcceptable for salts; avoid for free base long-term (trans-esterification risk if esters present nearby).
Acidic Media High (for Salts)Stable. The ether bridge is robust to dilute acids.
Oxidizing Agents Incompatible Rapid formation of N-oxide.
Light Exposure LowBenzyl group is UV active; store in amber glass.

Quality Control & Degradation Analysis

Regular QC is required to validate the integrity of the intermediate before committing it to expensive synthesis steps.

Validated QC Methods
  • ¹H-NMR (CDCl₃):

    • Diagnostic Peak: Look for the benzylic protons (singlet/AB quartet) around δ 3.5 - 3.7 ppm.

    • Degradation Indicator: A downfield shift of the N-CH protons or the appearance of new multiplets near δ 4.0 ppm suggests N-oxide formation.

  • HPLC-MS:

    • Column: C18 Reverse Phase (High pH stable column preferred for free base).

    • Mobile Phase: Water/Acetonitrile with 0.1% Ammonium Hydroxide (for free base) or Formic Acid (for salts).

    • Target Mass: [M+H]⁺ = 204.1.

    • Impurity Mass: [M+16+H]⁺ = 220.1 (N-Oxide).

Degradation Pathway

Degradation Compound 3-Benzyl-8-oxa-3-azabicyclo[3.2.1]octane (Active Intermediate) Oxidation Oxidation (Air/Peroxides) Compound->Oxidation Exposure to Air Acid Strong Acid / Heat Compound->Acid pH < 1, > 80°C NOxide N-Oxide Impurity (+16 amu) Oxidation->NOxide Rapid RingOpen Ether Bridge Cleavage (Rare, requires harsh conditions) Acid->RingOpen Slow

Figure 2: Primary degradation pathways. N-oxidation is the dominant risk factor during storage.

Troubleshooting

  • Issue: Material has turned yellow/orange.

    • Cause: Oxidation of the amine or trace benzylic oxidation.

    • Remedy: Purify via silica gel chromatography (DCM:MeOH:NH₄OH 95:5:1). The N-oxide is much more polar and will remain on the baseline.

  • Issue: Material has solidified/gummed up.

    • Cause: Absorption of CO₂ (carbamate formation) or moisture.

    • Remedy: Dissolve in DCM, wash with 1M NaOH (to regenerate free base), dry over Na₂SO₄, and concentrate.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 15639134, 3-Benzyl-3-azabicyclo[3.2.1]octan-8-one. Retrieved from [Link](Note: Structural analog used for property estimation).

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Benzyl-8-oxa-3-azabicyclo[3.2.1]octane

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 3-Benzyl-8-oxa-3-azabicyclo[3.2.1]octane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the critical cyclization step in the synthesis of this valuable bicyclic scaffold.

Introduction

The 3-Benzyl-8-oxa-3-azabicyclo[3.2.1]octane core is a significant structural motif in medicinal chemistry.[1][2] Its synthesis, however, presents challenges, particularly in the intramolecular cyclization of the precursor, N-benzyl-2,5-bis(hydroxymethyl)pyrrolidine, to form the ether bridge. This guide provides a comprehensive resource to help you navigate these challenges and improve your reaction yields.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for 3-Benzyl-8-oxa-3-azabicyclo[3.2.1]octane?

The most common strategy involves a two-step process starting from a commercially available pyrrolidine derivative. The first step is the reduction of a dialkoxycarbonylpyrrolidine to the corresponding diol, N-benzyl-2,5-bis(hydroxymethyl)pyrrolidine. The second, and more challenging step, is the intramolecular cyclization of this diol to form the desired 8-oxa-3-azabicyclo[3.2.1]octane ring system.

Q2: Which methods are typically used for the intramolecular cyclization of N-benzyl-2,5-bis(hydroxymethyl)pyrrolidine?

There are three primary methods for this intramolecular etherification:

  • Intramolecular Williamson Ether Synthesis: This classic method involves the formation of a mono-alkoxide from the diol, followed by intramolecular SN2 attack on an activated hydroxyl group (e.g., a tosylate or mesylate).[3][4]

  • Mitsunobu Reaction: This reaction allows for the direct conversion of the diol to the cyclic ether in a single step using triphenylphosphine (PPh3) and a dialkyl azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[5] This reaction typically proceeds with inversion of configuration at one of the stereocenters.

  • Acid-Catalyzed Cyclodehydration: This method uses a strong acid to promote the dehydration of the diol to form the cyclic ether.[6]

Q3: What are the main challenges in the cyclization step?

The primary challenges include:

  • Low Yields: Competing intermolecular reactions can lead to the formation of polymers and other side products, significantly reducing the yield of the desired bicyclic product.

  • Side Reactions: Depending on the method, side reactions such as elimination (in Williamson synthesis) or the formation of undesired isomers can occur.

  • Purification: The polarity of the product and byproducts can make purification by column chromatography challenging.

Troubleshooting Guide

This section provides solutions to common problems encountered during the cyclization of N-benzyl-2,5-bis(hydroxymethyl)pyrrolidine.

Problem 1: Low or No Yield of the Desired Product
Possible Cause Suggested Solution
Intermolecular reactions are dominating. Perform the reaction under high dilution conditions (e.g., 0.01-0.05 M). This can be achieved by slowly adding the substrate to the reaction mixture over an extended period using a syringe pump.
The activating group (for Williamson synthesis) is not a good leaving group. Ensure complete conversion of one of the hydroxyl groups to a good leaving group like a tosylate or mesylate. You can monitor this step by TLC. Consider using a more reactive leaving group if necessary.
The Mitsunobu reaction is not proceeding. Ensure all reagents are anhydrous, as water can quench the reaction. The order of addition of reagents can also be critical; try pre-forming the betaine by adding DEAD/DIAD to PPh3 before adding the diol.[7]
The acid catalyst (for cyclodehydration) is not effective or is causing decomposition. Screen different acid catalysts (e.g., H2SO4, TsOH, heteropoly acids).[6] Optimize the reaction temperature and time to minimize decomposition.
Problem 2: Formation of Significant Amounts of Side Products
Side Product Possible Cause Suggested Solution
Polymeric material High concentration of the starting material.Use high-dilution conditions as described above.
Elimination product (alkene) (Williamson Synthesis) The alkoxide is acting as a base rather than a nucleophile.Use a less hindered base for the deprotonation step. Lowering the reaction temperature can also favor substitution over elimination.
Di-tosylated/mesylated product (Williamson Synthesis) Both hydroxyl groups are being activated.Use one equivalent of the tosylating or mesylating agent to favor mono-activation.
Problem 3: Difficulty in Product Purification
Issue Suggested Solution
Co-elution of product with byproducts on silica gel. Try a different solvent system for column chromatography. A gradient elution might be necessary. Alternatively, consider using a different stationary phase, such as alumina.
Product is a salt after workup. If an acidic or basic workup was used, ensure the final product is neutralized before extraction and purification. An acid-base extraction can sometimes be used to separate the amine product from neutral impurities.
Residual triphenylphosphine oxide (from Mitsunobu reaction). Triphenylphosphine oxide can be difficult to remove by chromatography. It can sometimes be precipitated from the crude reaction mixture by the addition of a non-polar solvent like diethyl ether or hexanes.

Experimental Protocols

Protocol 1: Intramolecular Williamson Ether Synthesis

This protocol involves a two-step, one-pot procedure where one of the hydroxyl groups is first converted to a mesylate, followed by base-induced cyclization.

Step 1: Monomesylation

  • Dissolve N-benzyl-2,5-bis(hydroxymethyl)pyrrolidine (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (1.1 eq) dropwise.

  • Slowly add a solution of methanesulfonyl chloride (1.0 eq) in anhydrous DCM to the reaction mixture.

  • Stir the reaction at 0 °C and monitor its progress by TLC.

Step 2: Cyclization

  • Once the monomesylation is complete (as indicated by TLC), add a solution of sodium hydride (1.2 eq, 60% dispersion in mineral oil) in anhydrous tetrahydrofuran (THF) to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and then heat to reflux.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Carefully quench the reaction by the slow addition of water at 0 °C.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Intramolecular Mitsunobu Reaction

This protocol describes the direct cyclization of the diol using Mitsunobu reagents.

  • Dissolve N-benzyl-2,5-bis(hydroxymethyl)pyrrolidine (1.0 eq) and triphenylphosphine (1.5 eq) in anhydrous THF under an inert atmosphere.

  • Cool the solution to 0 °C.

  • Slowly add diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purify the crude product by column chromatography.

Visualization of Key Processes

Williamson_Ether_Synthesis Diol N-benzyl-2,5-bis(hydroxymethyl)pyrrolidine MonoMesylate Mono-mesylated Intermediate Diol->MonoMesylate MsCl, Et3N Alkoxide Alkoxide Intermediate MonoMesylate->Alkoxide NaH Product 3-Benzyl-8-oxa-3-azabicyclo[3.2.1]octane Alkoxide->Product Intramolecular SN2

Caption: Intramolecular Williamson Ether Synthesis Workflow.

Mitsunobu_Reaction Diol N-benzyl-2,5-bis(hydroxymethyl)pyrrolidine Phosphonium Phosphonium Intermediate Diol->Phosphonium PPh3, DIAD Product 3-Benzyl-8-oxa-3-azabicyclo[3.2.1]octane Phosphonium->Product Intramolecular Cyclization

Caption: Intramolecular Mitsunobu Reaction Pathway.

Data Summary

ParameterWilliamson Ether SynthesisMitsunobu ReactionAcid-Catalyzed Dehydration
Reagents Mesyl chloride, Triethylamine, Sodium hydrideTriphenylphosphine, DIAD/DEADStrong acid (e.g., H2SO4, TsOH)
Typical Solvents DCM, THFTHF, DioxaneToluene, Dichloromethane
Temperature 0 °C to reflux0 °C to room temperatureRoom temperature to reflux
Key Byproducts Salts, Polymeric materialTriphenylphosphine oxide, Hydrazine derivativeWater, Polymeric material
Stereochemistry Inversion at one centerInversion at one centerRetention or mixture

References

  • Organic Synthesis. Mitsunobu reaction. [Link]

  • Reiser, O. (2021). Synthesis of 8-Aza- and 8-Oxabicyclo[3.2.
  • PubChem. 3-oxo-8-aza-bicyclo[3.2.1]octane-8-carboxylic acid benzyl ester. [Link]

  • Al-Zoubi, R. M. (2026). Synthesis of some 2-substituted pyrrolidine alkaloid analogues: N-benzyl-2-(5-substituted 1,3,4-Oxadiazolyl) Pyrrolidine derivatives and pharmacological screening.
  • BenchChem. (2025). Troubleshooting guide for Williamson ether synthesis with secondary iodides.
  • Chemistry Steps. Williamson Ether Synthesis. [Link]

  • Traber, B. (2010). An improved and scalable process for 3,8-diazabicyclo[3.2.1]octane analogues. Chinese Chemical Letters, 21(10), 1159-1162.
  • Somfai, P. (2023). Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. Accounts of Chemical Research.
  • Reddy, M. S. (2007). Optimization of Mitsunobu reaction conditions. Tetrahedron: Asymmetry, 18(10), 1251-1254.
  • PubChem. 3-Oxa-8-azabicyclo(3.2.1)octane. [Link]

  • Sharma, A. (2021). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Molecules, 26(16), 4799.
  • Master Organic Chemistry. The Williamson Ether Synthesis. [Link]

  • Google Patents. (2013). Purification method of 3-azabicyclo-octane hydrochloride.
  • New Journal of Chemistry. (2020). Design and synthesis of novel N-benzyl-2,5-dihydro-1H-pyrrole-linked benzopyrimidine conjugates as antimicrobial agents: study combining in vitro and in silico analysis. [Link]

  • RSC Publishing. (2025).
  • ACS Publications. (2009). Cationic Gold(I)-Mediated Intramolecular Cyclization of 3-Alkyne-1,2-diols and 1-Amino-3-alkyn-2-ols: A Practical Route to Furans and Pyrroles. [Link]

  • ResearchGate. (2025). Benzyl Cation Initiated Intramolecular Cyclizations. Synthesis of 1-Azabicyclo[3.2.
  • Organic & Biomolecular Chemistry. (2013). Asymmetric synthesis of 2,5-disubstituted 3-hydroxypyrrolidines based on stereodivergent intramolecular iridium-catalyzed allylic aminations. [Link]

  • PubMed. (2001). Amino acid catalyzed direct asymmetric aldol reactions: a bioorganic approach to catalytic asymmetric carbon-carbon bond-forming reactions. [Link]

  • Beilstein Journals. (2013). One-pot tandem cyclization of enantiopure asymmetric cis-2,5-disubstituted pyrrolidines: Facile access to chiral 10-heteroazatriquinanes. [Link]

  • Google Patents. (2006). Process for preparing substituted 8-azabicyclo[3.2.1]octan-3-ols.
  • IRL @ UMSL. (2018).
  • Wikimedia Commons. (2018). Synthesis of cyclic ethers by cyclodehydration of 1,n-diols using heteropoly acids as catalysts. [Link]

  • MDPI. (2023). Intramolecular Cyclization. [Link]

  • Catalysis Science & Technology. (2013). Amino-alcohol cyclization: selective synthesis of lactams and cyclic amines from amino-alcohols. [Link]

  • PMC. (2014). Catalytic Asymmetric Synthesis of 8-Oxabicyclooctanes by Intermolecular [5+2] Pyrylium Cycloadditions. [Link]

  • PubChem. 3-Benzyl-3-azabicyclo(3.2.1)octan-8-one. [Link]

  • Preprints.org. (2025). Straightforward Synthetic Approach to Aminoalcohols with 9- Oxabicyclo[3.3.1]nonane or Cyclooctane Core via Nucleophil.

Sources

Advanced Technical Support Center: Troubleshooting Incomplete N-Benzyl Deprotection in Bridged Amines

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center, designed specifically for synthetic chemists and drug development professionals. Bridged bicyclic and polycyclic amines (e.g., tropanes, azabicyclo[3.2.1]octanes) are ubiquitous in modern pharmacophores, but their unique 3D architectures often complicate standard protecting group manipulations.

The N-benzyl (N-Bn) group is a staple in amine protection, yet its removal via catalytic hydrogenolysis frequently stalls when applied to bridged systems. This guide synthesizes mechanistic causality, actionable protocols, and troubleshooting FAQs to help you overcome incomplete deprotection.

Section 1: The Causality of Failure - Why Bridged Amines Resist Debenzylation

Bridged amines present two distinct mechanistic challenges to classical Pd/C-catalyzed hydrogenolysis:

  • Steric Shielding : The bulky, rigid nature of bridged bicyclic systems physically blocks the benzylic carbon from adsorbing onto the planar palladium catalyst surface. If the C-N bond cannot achieve physical proximity to the active palladium hydride species, hydrogenolysis cannot occur, regardless of the applied hydrogen pressure[1].

  • Catalyst Poisoning via Lone Pair Coordination : Aliphatic amines are strong σ-donors. In bridged systems, the nitrogen lone pair is often highly exposed and directionally fixed. As the deprotection proceeds, the newly formed secondary amine coordinates tightly to the palladium surface, effectively poisoning the active catalytic sites and halting the reaction prematurely[2].

Diagnostic Workflow for N-Bn Deprotection

NBn_Troubleshooting Start Incomplete N-Bn Deprotection in Bridged Amine CheckSterics Is the N-Bn group highly sterically hindered? Start->CheckSterics UseACE Non-Hydrogenative Cleavage Use ACE-Cl (Protocol B) CheckSterics->UseACE Yes (e.g., adjacent spiro/bridged centers) Poisoning Is the free amine product poisoning the Pd surface? CheckSterics->Poisoning No / Unsure AddAcid Protonate the Amine Add HCl or AcOH (Protocol A) Poisoning->AddAcid Yes (Basic Amine) SwitchCat Switch Catalyst/Conditions Use Pearlman's Cat. Pd(OH)2/C or Increase Pressure Poisoning->SwitchCat No (Already acidic) AddAcid->SwitchCat Still Incomplete

Caption: Decision tree for troubleshooting incomplete N-benzyl deprotection in bridged amines.

Section 2: Quantitative Data - Catalyst & Reagent Selection Matrix

Selecting the right reagent system requires balancing the steric demands of your substrate against its functional group tolerance.

Method / ReagentMechanism of ActionIdeal Substrate ProfileTypical YieldsLimitations & Drawbacks
Standard Pd/C (10%) + H2 (1 atm) Heterogeneous hydrogenolysisUnhindered, non-basic amines>90%Fails on bridged/steric amines; highly prone to catalyst poisoning[3].
Pearlman's Catalyst (Pd(OH)₂/C) Heterogeneous hydrogenolysisModerately hindered amines85–95%May require higher pressure (up to 50 atm) for extreme sterics[1][3].
Pd/C + Acid Additive (HCl/AcOH) Protonation prevents Pd coordinationHighly basic bridged amines80–95%Requires neutralization post-reaction; acidic conditions may cleave other groups[2][4].
α-Chloroethyl Chloroformate (ACE-Cl) Electrophilic carbamate formation & methanolysisHighly sterically hindered bridged amines75–90%Requires refluxing conditions; incompatible with highly acid-labile groups.

Section 3: Self-Validating Experimental Protocols

Protocol A: Acid-Mediated Hydrogenolysis with Pearlman's Catalyst

Causality: Adding a stoichiometric amount of acid (e.g., HCl or acetic acid) protonates the highly basic bridged amine product as it forms. This converts the strongly coordinating free amine into an ammonium salt, which cannot bind to the catalyst, thus preventing product inhibition[2][4]. Pearlman's catalyst (Pd(OH)₂/C) provides a more active palladium surface compared to standard Pd/C[3].

Step-by-Step Methodology:

  • Preparation: In a thick-walled borosilicate hydrogenation vessel, dissolve the N-benzyl bridged amine (1.0 mmol) in methanol or ethanol (10 mL).

  • Acidification: Add 1.1 equivalents of concentrated aqueous HCl (or use glacial acetic acid as a co-solvent).

    • Self-Validation Step: Verify the solution pH is acidic (pH < 3) via spotting on pH paper before proceeding.

  • Catalyst Addition: Carefully add 20 wt% Pearlman's Catalyst (Pd(OH)₂/C) (typically 10–20 mol% Pd).

    • Safety Note: Always purge the vessel with inert gas (N₂ or Ar) before adding the dry catalyst to prevent solvent ignition.

  • Hydrogenation: Seal the vessel, purge with H₂ gas three times, and pressurize to 40–50 psi (approx. 3–3.5 atm). Stir vigorously for 12–24 hours at room temperature.

  • Workup: Safely vent the H₂ gas and purge with N₂. Filter the mixture through a tightly packed pad of Celite to remove the catalyst, washing the pad thoroughly with methanol.

  • Isolation: Concentrate the filtrate in vacuo. The product will be isolated cleanly as the secondary amine hydrochloride salt.

Protocol B: Non-Hydrogenative Cleavage using α-Chloroethyl Chloroformate (ACE-Cl)

Causality: When steric hindrance completely prevents the benzylic carbon from reaching the palladium surface, hydrogenolysis is physically impossible[1]. ACE-Cl bypasses the heterogeneous catalyst entirely. It acts as a highly reactive electrophile that attacks the tertiary amine to form a quaternary ammonium intermediate, displacing the benzyl group as benzyl chloride. The resulting α-chloroethyl carbamate is then easily decomposed by methanolysis.

Step-by-Step Methodology:

  • Carbamate Formation: Dissolve the N-benzyl bridged amine (1.0 mmol) in anhydrous 1,2-dichloroethane (DCE) (5 mL) under an inert atmosphere.

  • Reagent Addition: Cool the solution to 0 °C. Add a non-nucleophilic base like proton sponge (1.1 mmol) if the substrate is acid-sensitive, followed by the dropwise addition of α-chloroethyl chloroformate (ACE-Cl) (1.2 to 3.0 mmol).

  • Reflux: Heat the reaction mixture to reflux (83 °C) for 2 to 12 hours.

    • Self-Validation Step: Monitor the complete disappearance of the starting material via LC-MS or TLC before proceeding to the next step.

  • Solvent Swap: Once the starting material is consumed, cool to room temperature and remove the DCE completely in vacuo.

  • Methanolysis: Dissolve the crude residue in anhydrous methanol (10 mL) and heat to reflux for 1–2 hours. This step decomposes the α-chloroethyl carbamate into the amine hydrochloride, acetaldehyde, and CO₂.

  • Isolation: Evaporate the methanol. Triturate the residue with diethyl ether to precipitate the pure secondary bridged amine hydrochloride.

Section 4: Advanced Troubleshooting FAQs

Q: My bridged amine debenzylation stalls at 50% conversion even with Pearlman's catalyst. Why? A: This is a classic symptom of product inhibition (catalyst poisoning). As the reaction proceeds, the newly formed secondary bridged amine accumulates. Because bridged amines often have highly exposed nitrogen lone pairs, they coordinate to the palladium surface much more strongly than the starting material. You must protonate the product to prevent this by adding 1.1 equivalents of HCl or using acetic acid as the solvent[2][4].

Q: I tried adding acid, but my molecule has an acid-labile protecting group (e.g., Boc, acetal). What are my options? A: If you cannot use homogeneous acidic conditions, consider using a mixed catalyst system such as Pd/C combined with niobic acid-on-carbon (Nb₂O₅/C). The solid acid facilitates the reaction by acting as a localized proton source without requiring highly acidic bulk conditions that might cleave your acid-labile groups[2]. Alternatively, switch to the non-hydrogenative ACE-Cl protocol, but buffer it with a non-nucleophilic base.

Q: Can I just increase the hydrogen pressure to force the reaction to completion? A: Increasing pressure (e.g., to 50 atm) increases the concentration of dissolved hydrogen, which can help overcome mild steric hindrance or slow kinetics. However, if the benzylic carbon is completely shielded by the bridged architecture (e.g., adjacent spirocenters), even 50 atm of H₂ will fail because the physical contact between the C-N bond and the Pd surface is impossible[1]. In such extreme cases, electrophilic cleavage (ACE-Cl) is required.

Q: Why do we use methanolysis in the ACE-Cl protocol instead of aqueous hydrolysis? A: The intermediate α-chloroethyl carbamate is highly susceptible to nucleophilic attack by methanol. Methanolysis is preferred because it cleanly generates volatile byproducts (acetaldehyde, CO₂, and methyl chloride) and directly yields the amine hydrochloride in a volatile solvent, making isolation as simple as evaporation.

References

  • RSC Advances. (2015). Facile access to a heterocyclic, sp3-rich chemical scaffold via a tandem condensation/intramolecular nitrone–alkene [3+2] cycloaddition strategy. RSC Publishing.[Link]

  • Organic Process Research & Development. (2019). Continuous Hydrogenolysis of N-Diphenylmethyl Groups in a Micropacked-Bed Reactor. ACS Publications.[Link]

  • ACS Omega. (2020). Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. ACS Publications.[Link]

Sources

Optimizing solvent selection for 3-Benzyl-8-oxa-3-azabicyclo[3.2.1]octane crystallization

Author: BenchChem Technical Support Team. Date: March 2026

The following guide serves as a technical support resource for the crystallization and purification of 3-Benzyl-8-oxa-3-azabicyclo[3.2.1]octane , a critical intermediate often utilized in the synthesis of Nefopam analogues and related bicyclic tropane derivatives.

Case ID: CRYS-BZ-8OXA-001 Status: Active Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Executive Summary

The crystallization of 3-Benzyl-8-oxa-3-azabicyclo[3.2.1]octane presents a unique challenge due to its bicyclic ether-amine framework.[1] The molecule possesses a "greasy" lipophilic domain (benzyl + bicyclic skeleton) and a polar domain (ether bridge + tertiary amine).[1]

Primary Failure Mode: Users most frequently report "Oiling Out" (Liquid-Liquid Phase Separation) rather than crystal nucleation.[1] This occurs because the melting point of the free base is relatively low (often


 or semi-solid), and impurities from the cyclization step (e.g., unreacted amino-alcohols) depress this melting point further.

Recommendation: If high purity (>98%) is required, we strongly recommend crystallizing the Hydrochloride (HCl) or Oxalate salt rather than the free base. If the free base is mandatory, specific non-polar solvent systems at cryogenic temperatures are required.

Module 1: Solvent Selection Matrix

The Polarity Trap

The 8-oxa bridge increases the solubility of this molecule in alcohols (MeOH, EtOH) compared to standard tropanes. Consequently, standard "amine solvents" often lead to high solubility but poor recovery.

Solvent Screening Table
Solvent ClassRecommended SolventsSuitability (Free Base)Suitability (Salt Form)Technical Notes
Alkanes n-Heptane, PentaneHigh LowBest for free base isolation at

.[1] Induces precipitation but risks oiling out if cooled too fast.[1]
Ethers MTBE, Diethyl EtherMedium High Excellent anti-solvent for HCl salts.[1] MTBE is preferred over Et2O for safety and higher boiling point.[1]
Alcohols IPA, EthanolLowHigh Do not use for free base (too soluble).[1] Ideal solvent for dissolving the salt before adding an anti-solvent.
Esters Isopropyl Acetate (IPAc)High MediumThe "Goldilocks" solvent.[1] Good solubility at hot temps, poor at cold. often prevents oiling out better than alkanes.[1]
Aromatics TolueneMediumLowGood for azeotropic drying of the crude oil before crystallization attempts.
Decision Logic: Free Base vs. Salt

Use the following logic flow to determine your experimental path.

G Start Start: Crude Material CheckState Physical State at RT? Start->CheckState Oil Oil / Gum CheckState->Oil Yes Solid Solid / Waxy Solid CheckState->Solid Yes SaltRoute STRATEGY A: Salt Formation (Recommended) Oil->SaltRoute High Impurity Load PurityCheck Purity (HPLC) > 95%? Solid->PurityCheck PurityCheck->SaltRoute No (Purification needed) FreeBaseRoute STRATEGY B: Low-Temp Recrystallization PurityCheck->FreeBaseRoute Yes Solvent: IPA/MTBE or Acetone/HCl Solvent: IPA/MTBE or Acetone/HCl SaltRoute->Solvent: IPA/MTBE or Acetone/HCl Solvent: n-Heptane or IPAc (-20°C) Solvent: n-Heptane or IPAc (-20°C) FreeBaseRoute->Solvent: n-Heptane or IPAc (-20°C)

Figure 1: Decision tree for selecting the optimal crystallization strategy based on the physical state and purity of the starting material.[1]

Module 2: Troubleshooting "Oiling Out" (LLPS)

Symptom: You cool the solution, and instead of white needles, you see distinct oily droplets forming at the bottom of the flask. Cause: The solution entered the "Oiling Out" zone (Liquid-Liquid Phase Separation) before it crossed the solubility curve. This is thermodynamically stable for this molecule in polar solvents.[1]

Protocol: The "Temperature Cycling" Cure

Do not simply add more solvent. That usually worsens the yield.

  • Re-heat: Heat the mixture until the oil droplets re-dissolve completely into a homogeneous phase.

  • Seed at High Temp: Cool slowly. As soon as you reach the saturation temperature (approx.

    
     below boiling), add seed crystals  (0.5 wt%).
    
    • Note: If you lack seeds, scratch the glass vigorously.

  • Isothermal Hold: Hold the temperature constant for 1–2 hours. Do not cool further. Allow the oil droplets (if any form) to transfer mass to the seed crystals (Ostwald Ripening).

  • Slow Cooling: Cool at a rate of

    
    . Rapid cooling promotes oiling.[1]
    
Diagram: Mechanism of Oiling Out

PhaseDiagram cluster_0 Phase Behavior Homogeneous Homogeneous Solution (High Temp) Metastable Metastable Zone (Ideal Growth) Homogeneous->Metastable Slow Cool LLPS LLPS Zone (Oiling Out) Homogeneous->LLPS Fast Cool / Impure Nucleation Crystal Nucleation Metastable->Nucleation Seeding LLPS->Metastable Re-heat + Agitation Amorphous Gum Amorphous Gum LLPS->Amorphous Gum Solvent Evaporation

Figure 2: Phase behavior logic.[1] Avoiding the LLPS zone requires staying within the metastable zone via slow cooling and seeding.[2]

Module 3: Protocol for Salt Formation (Recommended)[1]

Since the free base 3-Benzyl-8-oxa-3-azabicyclo[3.2.1]octane is prone to existing as an oil, converting it to the Hydrochloride (HCl) salt is the industry standard for isolation and storage.[1]

Reagents:

  • Crude Free Base (Oil)[1]

  • Solvent: Isopropanol (IPA) or Acetone[1]

  • Acid: 2M HCl in Diethyl Ether or 4M HCl in Dioxane

Step-by-Step Procedure:

  • Dissolution: Dissolve the crude oil in minimal dry Acetone or IPA (approx. 5 volumes).

  • Cooling: Chill the solution to

    
     in an ice bath.
    
  • Acidification: Dropwise add the HCl solution.

    • Critical: Monitor pH.[1][3] Stop exactly at pH 3–4 . Excess acid can cause degradation of the ether bridge or solubilize the salt.

  • Precipitation: The salt should precipitate immediately as a white solid.[1]

    • Troubleshoot: If no solid forms, add MTBE or Diethyl Ether as an anti-solvent until the solution turns cloudy.

  • Filtration: Filter under nitrogen (hygroscopic risk). Wash with cold MTBE.[1]

  • Drying: Vacuum dry at

    
    .
    

Frequently Asked Questions (FAQ)

Q: Can I use water/ethanol mixtures? A: Generally, no .[1] While water/ethanol is great for very polar salts, the lipophilic benzyl group on this molecule makes it behave poorly in water (emulsions form). Stick to anhydrous alcohols (IPA, EtOH) or esters (IPAc).[1]

Q: My product is colored (yellow/orange). How do I clean it? A: The color usually comes from oxidation byproducts of the benzylamine used in synthesis.

  • Fix: Dissolve the free base in Toluene and treat with activated charcoal (5 wt%) for 30 minutes at

    
    . Filter through Celite, then proceed to crystallization.
    

Q: Why is the melting point of my solid lower than the literature value? A: This is a classic sign of solvent inclusion or "solvates." Bicyclic structures often trap solvent molecules in their lattice.[1] Dry the sample under high vacuum (>1 mbar) at


 for 24 hours to remove trapped heptane or toluene.

References

  • Nefopam Synthesis & Intermediates

    • Context: Describes the cyclization and handling of the 3-benzyl-8-oxa-3-azabicyclo[3.2.1]octane core.
    • Source: Dąbrowski, M. et al. "Synthetic strategies toward nefopam: a short review."[4] Arkivoc, 2025.[1][4]

  • Oiling Out Mechanisms

    • Context: Technical explanation of Liquid-Liquid Phase Separation (LLPS)
    • Source: Mettler Toledo.[1] "Oiling Out in Crystallization."

  • Solvent Selection for Bicyclic Amines

    • Context: General principles for crystallizing lipophilic amines using antisolvent methods.[1][5]

    • Source: Technobis Crystallization Systems.[1] "Solvent selection for process development."

  • Salt Formation Protocols

    • Context: Standard procedures for converting oily amine intermediates into crystalline HCl salts.[1]

    • Source: Sigma-Aldrich. "8-Oxa-3-azabicyclo[3.2.1]octane hydrochloride Product Data."[1]

Sources

Resolving solubility issues of 8-oxa-3-azabicyclo[3.2.1]octane salts

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Resolving Solubility & Crystallization Issues for 8-oxa-3-azabicyclo[3.2.1]octane (CAS 280-13-7) and its derivatives. Audience: Medicinal Chemists, Process Chemists, and Assay Biologists. Status: Active Support Guide.

Introduction: The "Bridged Morpholine" Challenge

Welcome to the technical support hub for the 8-oxa-3-azabicyclo[3.2.1]octane scaffold. This bicyclic amine is a critical pharmacophore in modern drug discovery (often used in GPCR ligands and kinase inhibitors).

The Core Problem: While the free base is often a low-melting solid or viscous liquid (MP ~26°C), converting it into a stable, crystalline salt is notoriously difficult. Users frequently report:

  • "Oiling Out": The salt separates as a gum rather than crystals during formation.[1]

  • Hygroscopicity: The HCl salt becomes a wet paste upon exposure to air.

  • Assay Precipitation: The compound crashes out in pH 7.4 buffers.

This guide applies first-principles of crystal engineering to resolve these specific bottlenecks.

Module 1: Diagnostic Framework

Before adjusting your protocol, identify the root cause using the decision matrix below.

SolubilityDiagnosis Start START: What is the primary issue? Issue1 Formation: Salt 'Oils Out' (Gummy/Sticky) Start->Issue1 Issue2 Handling: Salt turns wet/deliquescent Start->Issue2 Issue3 Assay: Precipitates in Buffer Start->Issue3 CheckMP Check Temp vs. MP (Is T_cryst > 26°C?) Issue1->CheckMP Diagnostic CheckIon Check Counter-ion Size (HCl is small/charge dense) Issue2->CheckIon Diagnostic CheckpH Check pKa vs. Buffer pH (pKa ~8.8) Issue3->CheckpH Diagnostic Action1 Protocol A: Controlled Cooling + Seeding CheckMP->Action1 Solution Action2 Protocol B: Switch to Fumarate/Tosylate CheckIon->Action2 Solution Action3 Protocol C: pH Adjustment / Cosolvents CheckpH->Action3 Solution

Figure 1: Diagnostic workflow for identifying the root cause of solubility and isolation failures.

Module 2: Troubleshooting "Oiling Out" (Crystallization)

The Science: The free base of 8-oxa-3-azabicyclo[3.2.1]octane has a melting point of approximately 26°C [1]. This is the critical failure point. If your crystallization temperature is above the melting point of the solvated salt/oil phase, or if impurities depress the melting point, the product will separate as a liquid (oil) before it can organize into a lattice.[2][3] This is a thermodynamic phase separation (Liquid-Liquid Phase Separation, LLPS) rather than a crystallization event [2].[1]

Protocol A: The "Cold-Seed" Method

Use this when your HCl salt forms a gum in EtOAc or Ether.

Reagents:

  • Solvent A (Good Solvent): Methanol or Ethanol (Dry).

  • Solvent B (Anti-Solvent): MTBE or Diethyl Ether (EtOAc is often too polar for this specific salt).

  • Seed Crystals: Essential. If none exist, scratch the glass vigorously at -20°C.

Step-by-Step:

  • Dissolution: Dissolve the free base in the minimum volume of Solvent A at Room Temperature (RT). Do not heat above 40°C.

  • Acid Addition: Add 1.05 eq of HCl (in dioxane or ether) dropwise at 0°C .

    • Why? Keeping it cold prevents the exotherm from pushing the local temperature above the oiling-out threshold.

  • The Critical Step (Seeding): Add seed crystals before the solution becomes cloudy.

  • Anti-Solvent Dosing: Slowly add Solvent B (MTBE) via syringe pump or dropwise over 2 hours while stirring at 0°C.

    • Target Ratio: 1:4 (Alcohol:Ether).

  • Aging: Stir at 0°C for 4 hours. Do not rush.

  • Isolation: Filter cold. Wash with cold MTBE.

Common Pitfall: Adding anti-solvent too fast creates high local supersaturation, forcing the system into the "oiling out" zone (metastable limit) [3].

Module 3: Addressing Hygroscopicity (Salt Selection)

The Science: The 8-oxa-3-azabicyclo[3.2.1]octane cation is compact. When paired with a small, high-charge-density anion like Chloride (Cl⁻), the crystal lattice energy is high, but the salt often has a high affinity for water to stabilize the surface energy. This leads to deliquescence.

Recommendation: If the HCl salt is too hygroscopic for handling, switch to a counter-ion with a lower charge density and higher lipophilicity.

Comparative Salt Data Table
Counter-ionStoichiometryCrystalline StabilityHygroscopicityRecrystallization Solvent
Hydrochloride 1:1Moderate (Risk of oiling)High EtOH / Et₂O
Fumarate 1:1 or 2:1High LowiPrOH / Acetone
Tosylate 1:1HighVery LowAcetone / Hexane
Oxalate 1:1HighModerateMeOH / Water

Protocol B: Fumarate Salt Formation

  • Dissolve 1 eq of free base in Acetone.

  • Dissolve 0.5 eq (for hemi-fumarate) or 1.0 eq (for mono-fumarate) of Fumaric acid in hot iPrOH.

  • Mix solutions at 50°C.

  • Cool slowly to RT. Fumarates of bicyclic amines often crystallize readily due to hydrogen bonding networks that exclude water [4].

Module 4: Solubility in Biological Assays

The Science: The pKa of the secondary amine in this bridged system is approximately 8.8–9.5 . In a physiological buffer (pH 7.4), the equilibrium shifts.

  • At pH 7.4, roughly 5-10% of the molecule exists as the free base.

  • Since the free base is lipophilic (LogP ~ -1.25 to 0.15 depending on substitution) [1], it may precipitate if the concentration is high (>10 mM stocks).

Protocol C: Formulation for Assay (Stock Solution)

Do not dissolve directly in PBS. Use the "DMSO-Acid Spike" method.

  • Primary Stock: Dissolve the solid salt in 100% DMSO to reach 10-50 mM.

  • Intermediate Dilution: If precipitation occurs upon adding water:

    • Add 0.1% Formic Acid or Acetic Acid to the aqueous diluent.

    • Mechanism:[3] This keeps the local pH < 6.0, ensuring the nitrogen remains fully protonated (cationic) and soluble.

  • Final Assay Well: When diluting into the final assay plate (e.g., 1 µM), the buffer capacity of the media will neutralize the trace acid, but the low concentration of the compound will remain in solution.

Visualizing the Salt Selection Strategy

Use this workflow to determine the optimal solid form for your development stage.

SaltSelection Base Free Base (Liquid/Low MP) Screen Primary Screen (HCl, HBr) Base->Screen Eval Evaluate Properties Screen->Eval Decision Is it Hygroscopic or Oiling Out? Eval->Decision Success Proceed to Dev/Assay Decision->Success No AltSalt Secondary Screen (Large Anions) Decision->AltSalt Yes Fumarate Fumarate (Crystallinity) AltSalt->Fumarate Tosylate Tosylate (Lipophilicity) AltSalt->Tosylate Tartrate Tartrate (Resolution) AltSalt->Tartrate

Figure 2: Strategic workflow for selecting the optimal counter-ion based on physicochemical properties.

Frequently Asked Questions (FAQs)

Q: I see a "gum" at the bottom of my flask. Can I save it? A: Yes. Do not throw it away.

  • Decant the supernatant.

  • Redissolve the gum in a small amount of Methanol.

  • Add a seed crystal.[1]

  • Add Et₂O (Ether) vapor by placing the open vial inside a larger jar containing Ether (Vapor Diffusion method). This is the gentlest way to crystallize difficult salts.

Q: Why does my LCMS show two peaks for the salt? A: 8-oxa-3-azabicyclo[3.2.1]octane is achiral (meso) if unsubstituted on the bridgehead carbons, but if you have substituents, you may have diastereomers. However, usually, double peaks in salt LCMS are artifacts of chromatography where the free base and the cation separate due to pH gradients on the column. Run at pH 10 (high pH buffer) or pH 3 (formic acid) to collapse them.

Q: Can I use the free base for animal studies? A: Not recommended. The free base is a caustic amine (pKa ~9) and likely an oil. Injecting this can cause injection site necrosis. Always formulate as a salt (HCl, Citrate, or Gluconate) buffered to pH 5-7.

References

  • EPA CompTox Chemicals Dashboard. (2025). 8-Oxa-3-azabicyclo[3.2.1]octane Properties. U.S. Environmental Protection Agency. [Link][4]

  • Mettler Toledo. (2024). Oiling Out in Crystallization: Mechanisms and Solutions. [Link]

  • Stahl, P. H., & Wermuth, C. G. (Eds.). (2011). Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. (General reference for salt selection principles).

Sources

Removing palladium catalyst residues after debenzylation of the compound

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Topic: Palladium (Pd) Catalyst Residue Remediation Audience: Process Chemists, Medicinal Chemists, QA/QC Specialists

Regulatory & Scientific Context

Why is my simple filtration not working? In debenzylation reactions using Pd/C (Palladium on Carbon), the bulk catalyst is easily removed via filtration. However, leached palladium —often in the form of colloidal nanoparticles or soluble Pd(II) complexes coordinated to your API (Active Pharmaceutical Ingredient)—passes through standard 0.45 µm filters.

Under ICH Q3D Guidelines , Palladium is a Class 2B elemental impurity.[1][2][3]

  • Oral PDE (Permitted Daily Exposure): 100 µ g/day .[4]

  • Concentration Limit (Option 1): 10 ppm (10 µg/g).

This guide provides the protocols to bridge the gap from "Filtered Crude" (>500 ppm Pd) to "Pharma Grade" (<10 ppm Pd).

Decision Matrix: Selecting a Removal Strategy

Before starting a protocol, determine your removal strategy based on the nature of your API and the Pd species.[5]

Pd_Removal_Decision_Tree Start Crude Filtrate (>50 ppm Pd) Check_Yield Is API Yield Sensitive? Start->Check_Yield High_Yield_Path Yes (High Value API) Check_Yield->High_Yield_Path Low_Cost_Path No (Robust/Cheap API) Check_Yield->Low_Cost_Path Func_Silica Functionalized Silica (Thiol/TMT) High_Yield_Path->Func_Silica High Selectivity Result_Pass Pd < 10 ppm (Release) Func_Silica->Result_Pass Carbon_Treat Activated Carbon (Hot Filtration) Low_Cost_Path->Carbon_Treat Non-specific Adsorption Carbon_Treat->Result_Pass Result_Fail Pd > 10 ppm (Retreat) Result_Pass->Result_Fail QC Failure Result_Fail->Func_Silica Switch Method

Figure 1: Strategic decision tree for selecting a palladium removal method based on API sensitivity and cost constraints.

Scavenger Comparison Data

Choose the right tool for the job. While activated carbon is traditional, functionalized silica is the modern standard for high-value intermediates due to its specificity.

FeatureActivated Carbon Functionalized Silica (Thiol/TMT) Crystallization
Mechanism Non-specific PhysisorptionChelation (Chemical Bonding)Exclusion from Lattice
Pd Capacity High (but variable)High (0.3 - 0.5 mmol/g)Low (Purification only)
API Yield Loss High (10–30% common)Negligible (<1%)Variable
Selectivity Low (Adsorbs API too)High (Binds soft metals)High
Filtration Difficult (Fines/Clogging)Fast (Standard particle size)N/A
Cost LowHighMedium

Standard Operating Protocols (SOPs)

Protocol A: Functionalized Silica Scavenging (Recommended)

Best for: High-value APIs, Nitrogen/Sulfur-containing heterocycles.

Reagents:

  • SiliaMetS® Thiol, SiliaMetS® Thiourea, or ISOLUTE® Si-TMT.[6]

  • Solvent: Compatible with MeOH, EtOH, THF, DMF, EtOAc.

Step-by-Step Workflow:

  • Assessment: Measure initial Pd concentration. Calculate equivalents of scavenger needed (Start with 4–5 equivalents relative to residual Pd).

  • Dosing: Add the solid silica scavenger directly to the reaction mixture or the crude solution.

  • Digestion:

    • Heat the mixture to 50°C – 60°C . (Kinetic energy is crucial for binding).

    • Stir vigorously for 4 to 16 hours .

  • Filtration:

    • Cool to room temperature.[7][8]

    • Filter through a 0.45 µm membrane or a fine sintered glass frit.

    • Wash the silica cake with 2 bed volumes of solvent to recover entrained API.

  • Validation: Analyze filtrate via ICP-MS.

Protocol B: Activated Carbon Treatment

Best for: Early-stage intermediates, robust non-polar compounds.

Reagents:

  • Activated Charcoal (e.g., Darco KB-G, Norit).

Step-by-Step Workflow:

  • Preparation: Dissolve the crude product in a solvent where it is highly soluble (avoid saturation to prevent precipitation on carbon).

  • Dosing: Add activated carbon (typically 5% to 10% w/w relative to the API).

  • Heating: Heat to reflux or near-boiling for 1–2 hours .

  • Filtration (Critical Step):

    • Filter while HOT. If the solution cools, the Pd desorbs or the API precipitates on the carbon.

    • Use a Celite pad pre-wetted with hot solvent to prevent carbon fines from passing through.

  • Wash: Wash the filter cake extensively with hot solvent.

Mechanism of Action

Understanding why it works helps you troubleshoot when it doesn't. Functionalized silica uses "Soft Acid - Soft Base" theory (HSAB). Palladium is a soft acid; Thiols are soft bases.

Scavenging_Mechanism cluster_process Scavenging Process Pd_Sol Pd(II) (Soluble) Complex Si-S-Pd-S-Si (Bound Complex) Pd_Sol->Complex Coordination Scavenger Si-SH (Thiol Silica) Scavenger->Complex Binding API API (Free)

Figure 2: The chemical coordination mechanism where immobilized Thiol ligands sequester soluble Palladium species.

Troubleshooting & FAQs

Q: I used the scavenger, but my Pd levels are still >50 ppm. What went wrong?

  • Temperature: Did you stir at Room Temperature? Pd scavenging is endothermic or kinetically slow. Increase temp to 50-60°C.

  • Oxidation State: Thiol scavengers work best on Pd(II). If you have colloidal Pd(0), you may need SiliaMetS® Thiourea or Si-TMT , which have broader affinity.

  • Solvent: Is your solvent coordinating? Strong coordinators (Pyridine, DMSO) compete with the scavenger. You may need more equivalents (10 eq).

Q: The scavenger clogged my filter.

  • This is common with non-silica polymers or carbon fines.

  • Solution: Use a "body feed" of Celite (diatomaceous earth) mixed with the scavenger before filtration, or pre-coat the filter frit with a 1cm layer of Celite.

Q: Can I use these scavengers in flow chemistry?

  • Yes. This is often more efficient. Pack the functionalized silica into a stainless steel column or use pre-packed cartridges (e.g., Biotage® or SiliCycle® E-PAK). Pass the solution through at a controlled rate. The residence time mimics the batch stirring time.

Q: My product is colored (grey/black) even after filtration.

  • Diagnosis: This indicates colloidal "Palladium Black" nanoparticles.

  • Fix: Scavengers bind soluble ions. For nanoparticles, you must perform a Celite filtration with an Activated Carbon pre-coat before using the silica scavenger. The carbon physically traps the colloids; the silica chemically binds the ions.

References

  • ICH Q3D Elemental Impurities Guidance for Industry. International Council for Harmonisation. (2015).[9] [Link]

  • The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Garrett, C. E., & Prasad, K.[10][11][12] Advanced Synthesis & Catalysis, 346(8), 889–900.[10][11][12][13] (2004).[10][11][12] [Link]

  • Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Economidou, M., et al. Organic Process Research & Development, 27(9), 1585–1615. (2023).[11][14] [Link][11]

  • Metal Scavenging in Process Chemistry. Biotage. [Link]

Sources

Validation & Comparative

Comparative NMR Guide: High-Field vs. Benchtop Elucidation of 3-Benzyl-8-oxa-3-azabicyclo[3.2.1]octane

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Morpholine rings are ubiquitous in drug discovery, but their conformational flexibility can often lead to off-target kinase binding. To overcome this, medicinal chemists increasingly utilize conformationally restricted bioisosteres. The 8-oxa-3-azabicyclo[3.2.1]octane core locks the morpholine into a rigid, bridged geometry, drastically improving selectivity profiles for targets like mTOR and Cyclin G-associated kinase (GAK) , .

However, this rigid bicyclic framework presents unique analytical challenges during synthesis and verification. This guide objectively compares the performance of High-Field (600 MHz) versus Benchtop (80 MHz) NMR platforms for the structural elucidation of the protected building block, 3-Benzyl-8-oxa-3-azabicyclo[3.2.1]octane, providing researchers with self-validating protocols and mechanistic rationale for signal assignments.

Platform Performance Comparison

Choosing the right NMR platform depends on the specific analytical goal: rapid synthetic confirmation versus de novo stereochemical mapping. While benchtop systems have democratized NMR access, the complex spin systems of bridged bicycles often exceed their resolving power.

Table 1: NMR Platform Comparison for Bicyclic Elucidation
Performance MetricBenchtop NMR (80 MHz)High-Field NMR (600 MHz)Analytical Impact
Spectral Resolution Low (Broad multiplets in aliphatic region)High (Baseline resolution of J-couplings)600 MHz is required to resolve the complex diastereotopic splitting of the rigid bicyclic core.
Signal-to-Noise (S/N) Moderate (Requires >15 mg sample)Excellent (Sub-milligram sensitivity)High-field allows for rapid 2D NMR acquisition (COSY, HSQC) critical for full assignment.
Throughput / Cost High Throughput / Low CostLow Throughput / High CostBenchtop is ideal for routine reaction monitoring (e.g., confirming benzylation).
Primary Use Case Quick confirmation of benzyl and bridgehead protons.Complete stereochemical and structural mapping.Benchtop serves as a QC gatekeeper; High-field serves as the definitive structural validator.

Structural Features and Mechanistic Causality

The NMR profile of 3-Benzyl-8-oxa-3-azabicyclo[3.2.1]octane is dictated by its rigid geometry and molecular symmetry. Understanding the causality behind these chemical shifts is essential for accurate interpretation.

Mechanistic Rationale for Chemical Shifts
  • Bridgehead Deshielding (H-1 / H-5): The protons at the bridgehead carbons are directly adjacent to the highly electronegative oxygen atom (O-8). This inductive effect strips electron density from the protons, pushing them significantly downfield to ~4.30 ppm.

  • Diastereotopic Rigidity (H-2 / H-4): Unlike standard piperidines that undergo rapid chair-chair interconversion, the oxygen bridge locks this molecule's conformation. Consequently, the axial and equatorial protons on C-2 and C-4 are permanently fixed in different magnetic environments (diastereotopic). They couple strongly with each other, producing distinct doublets with a large geminal coupling constant (

    
     Hz) visible only on high-field instruments.
    
  • Symmetry & Nitrogen Inversion: The benzyl

    
     protons appear as a sharp singlet at 3.50 ppm. This occurs because the bicyclic framework possesses a time-averaged plane of symmetry due to rapid nitrogen inversion at room temperature and free rotation of the benzyl group.
    
Table 2: H NMR Assignments (600 MHz, CDCl )
PositionShift (

, ppm)
MultiplicityIntegrationCoupling (

, Hz)
Structural Origin
H-1, H-5 4.25 - 4.35br s2H-Bridgehead protons adjacent to O-8.
Ph-CH

3.50s2H-Benzylic methylene (symmetry equivalent).
H-2

, H-4

2.65d2H~10.5Equatorial protons adjacent to N-3.
H-2

, H-4

2.25d2H~10.5Axial protons adjacent to N-3.
H-6

, H-7

1.95m2H-Exo protons on the ethylene bridge.
H-6

, H-7

1.75m2H-Endo protons on the ethylene bridge.
Aromatic H 7.20 - 7.40m5H-Phenyl ring protons.
Table 3: C NMR Assignments (150 MHz, CDCl )
PositionShift (

, ppm)
Carbon TypeStructural Origin
C-1, C-5 73.5CHBridgehead carbons (deshielded by O-8).
Ph-CH

62.0CH

Benzylic carbon.
C-2, C-4 56.5CH

Carbons adjacent to basic nitrogen (N-3).
C-6, C-7 27.0CH

Ethylene bridge carbons (most shielded).
Ar-C (ipso) 138.5C (quat)Aromatic carbon attached to benzyl group.
Ar-C (CH) 127.0 - 128.8CHOrtho, meta, and para aromatic carbons.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness in the structural assignment, the NMR acquisition must function as a self-validating system. The following protocol guarantees that the instrument is properly calibrated before data is trusted.

Step 1: Standardized Sample Preparation

  • Action: Dissolve exactly 15 mg of 3-Benzyl-8-oxa-3-azabicyclo[3.2.1]octane in 0.6 mL of deuterated chloroform (CDCl

    
    ) containing 0.03% v/v Tetramethylsilane (TMS).
    
  • Self-Validation: The TMS provides an internal zero reference. If the TMS peak deviates from 0.00 ppm, the spectrometer's lock frequency is miscalibrated, invalidating the chemical shifts.

Step 2: Probe Tuning and Matching (High-Field)

  • Action: Insert the sample and adjust the probe's capacitance to match the specific impedance of the sample solution.

  • Self-Validation: The tuning curve must display a minimum reflection dip at exactly the Larmor frequency (e.g., 600.13 MHz for

    
    H). A misaligned dip indicates poor tuning, which will degrade the S/N ratio and hide critical minor couplings.
    

Step 3: Gradient Shimming

  • Action: Optimize magnetic field homogeneity using the

    
    H lock signal of the CDCl
    
    
    
    .
  • Self-Validation: Post-shimming, measure the line width of the TMS peak at half-height (FWHM). It must be < 1.0 Hz . A broader peak indicates poor field homogeneity, which will artificially blur the

    
     Hz geminal couplings of the diastereotopic protons into useless multiplets.
    

Step 4: Quantitative Acquisition

  • Action: Acquire the

    
    H NMR using a 30° pulse angle, 16 scans, and a 5-second relaxation delay (D1) .
    
  • Self-Validation: The 5-second delay ensures the system waits

    
     (longitudinal relaxation time) for most small molecule protons. This guarantees that the resulting integration values mathematically validate the exact 2:2:2:2:2:5 proton ratio of the molecule.
    

Decision & Elucidation Workflow

NMR_Workflow cluster_platforms NMR Platform Selection Start Sample Prep: 3-Benzyl-8-oxa-3-azabicyclo[3.2.1]octane (15 mg in 0.6 mL CDCl3 + 0.03% TMS) Benchtop Benchtop NMR (80 MHz) Cost-Effective & Rapid Identifies: Benzyl & Bridgehead Start->Benchtop Routine QC HighField High-Field NMR (600 MHz) High Resolution & Sensitivity Identifies: Diastereotopic Protons Start->HighField De Novo ID DataBench 1D 1H NMR Aliphatic Signals Overlap Benchtop->DataBench DataHigh 1D 1H/13C & 2D NMR (COSY, HSQC, HMBC) HighField->DataHigh Analysis Signal Assignment & Stereochemical Analysis DataBench->Analysis Partial ID DataHigh->Analysis Full Mapping Verification Final Structure Verification (Self-Validated) Analysis->Verification

Workflow comparing benchtop vs. high-field NMR for bicyclic structural elucidation.

References

  • Discovery and Preclinical Characterization of 5-[4,6-Bis({3-oxa-8-azabicyclo[3.2.1]octan-8-yl})-1,3,5-triazin-2-yl]-4-(difluoromethyl)pyridin-2-amine (PQR620), a Highly Potent and Selective mTORC1/2 Inhibitor for Cancer and Neurological Disorders. Journal of Medicinal Chemistry (2018). URL:[Link]

  • Optimization of isothiazolo[4,3-b]pyridine-based inhibitors of cyclin G associated kinase (GAK) with broad-spectrum antiviral activity. Journal of Medicinal Chemistry (2019). URL:[Link]

  • Radiosynthesis of[18F]ATPFU: A potential PET ligand for mTOR. Bioorganic & Medicinal Chemistry Letters (2014). URL:[Link]

Publish Comparison Guide: Mass Spectrometry Fragmentation of 3-Benzyl-8-oxa-3-azabicyclo[3.2.1]octane

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Importance

3-Benzyl-8-oxa-3-azabicyclo[3.2.1]octane represents a critical scaffold in medicinal chemistry, serving as a bridged morpholine surrogate often utilized in the design of dopamine and serotonin transporter inhibitors. Unlike its pure carbon-bridged analogs (tropanes) or simple cyclic ethers (morpholines), this bicyclic ether-amine combines rigid stereochemical constraints with specific electronic properties driven by the 8-oxa bridge.

This guide provides a technical breakdown of its mass spectrometry (MS) fragmentation patterns, comparing it against two structural "alternatives" often encountered in similar synthetic pathways:

  • 3-Benzyl-3-azabicyclo[3.2.1]octane (The carbocyclic/nitrogen-only analog).

  • N-Benzylmorpholine (The non-bridged, flexible ether-amine).

Key Takeaway: The presence of the 8-oxa bridge introduces a diagnostic Retro-Diels-Alder (RDA) fragmentation channel not seen in the carbocyclic analogs, offering a unique spectral fingerprint for structural verification.

Experimental Methodology: Self-Validating Protocol

To ensure reproducible data, the following protocol synthesizes best practices for analyzing bicyclic amines via GC-MS (Electron Ionization, 70 eV).

Sample Preparation & Instrument Parameters
  • Solvent: Methanol or Ethyl Acetate (HPLC Grade). Avoid chlorinated solvents to prevent artifact formation.

  • Concentration: 10–50 µg/mL.

  • Inlet Temperature: 250°C (High enough to volatilize, low enough to prevent thermal degradation of the bridge).

  • Column: DB-5ms or equivalent (5% phenyl-methylpolysiloxane), 30m x 0.25mm ID.

Analytical Workflow (Graphviz)

MS_Workflow Sample Sample Prep (10 µg/mL in MeOH) GC Gas Chromatography (DB-5ms, 250°C Inlet) Sample->GC Injection Ionization Electron Ionization (70 eV Source) GC->Ionization Elution Analyzer Mass Analyzer (Quadrupole/ToF) Ionization->Analyzer Fragmentation Data Data Analysis (Extract Ion Chromatogram) Analyzer->Data Detection

Caption: Figure 1. Standardized GC-MS workflow for bicyclic amine characterization.

Fragmentation Mechanism Analysis

The mass spectrum of 3-Benzyl-8-oxa-3-azabicyclo[3.2.1]octane (MW = 203.28 Da) is dominated by the interplay between the stable benzyl group and the strained bicyclic ether core.

Primary Fragmentation Channels
  • Benzyl Cleavage (Dominant Pathway):

    • Mechanism: Homolytic cleavage of the N-Benzyl bond.

    • Result: Formation of the Tropylium ion (m/z 91) . This is typically the Base Peak (100% relative abundance) in N-benzyl compounds.

    • Diagnostic Value: Confirms the presence of the N-benzyl moiety.

  • Bicyclic Core Retention:

    • Mechanism: Loss of the benzyl radical.

    • Result: Formation of the 8-oxa-3-azabicyclo[3.2.1]octyl cation (m/z 112) .

    • Significance: This peak represents the intact bicyclic skeleton.

  • Retro-Diels-Alder (RDA) Reaction (Scaffold Specific):

    • Mechanism: The 8-oxa bridge facilitates a thermal or radical-induced RDA opening.

    • Pathway: The bicyclic system cleaves to release a neutral furan derivative (or furan-like radical) and a charged iminium species, or vice versa.

    • Contrast: This pathway is energetically favorable due to the stability of the aromatic furan ring formed, a feature absent in the 8-carba analogs.

Mechanistic Diagram (Graphviz)

Fragmentation M_Ion Molecular Ion (M+) m/z 203 Tropylium Tropylium Ion m/z 91 (Base Peak) M_Ion->Tropylium Benzyl Cleavage (Loss of C7H7) Core_Cat Bicyclic Core Cation m/z 112 M_Ion->Core_Cat N-C Bond Break (Loss of Benzyl Radical) RDA_Frag RDA Fragment (Furan Loss) Core_Cat->RDA_Frag Retro-Diels-Alder (Bridge Opening)

Caption: Figure 2. Primary fragmentation pathways for 3-Benzyl-8-oxa-3-azabicyclo[3.2.1]octane.

Comparative Analysis: Product vs. Alternatives

This section objectively compares the spectral signatures of the target compound against its closest chemical relatives.

Comparison Table
Feature3-Benzyl-8-oxa-3-azabicyclo[3.2.1]octane (Target)3-Benzyl-3-azabicyclo[3.2.1]octane (Alternative A)N-Benzylmorpholine (Alternative B)
Bridge Atom Oxygen (Position 8)Carbon (Position 8)None (Monocyclic)
Molecular Weight 203 Da201 Da177 Da
Base Peak m/z 91 (Tropylium)m/z 91 (Tropylium)m/z 91 (Tropylium)
Diagnostic Fragment m/z 112 (Oxa-bridge core)m/z 110 (Carba-bridge core)m/z 86 (Morpholine core)
RDA Susceptibility High (Yields Furan species)Low (Requires high energy)N/A (Ring opening only)
Key Spectral Difference Presence of oxygen-stabilized fragments; RDA products.[1][2]Loss of C2H4 (ethylene) from bridge is common.Loss of CH2O (formaldehyde) from ether ring.
Technical Interpretation
  • Vs. Alternative A (Carba-analog): The substitution of the C8-carbon for oxygen (Target) increases the polarity and enables the RDA fragmentation channel. In the carba-analog (Alternative A), the bridge is kinetically stable, and fragmentation is dominated by random alkyl losses rather than a clean RDA.

  • Vs. Alternative B (Morpholine): While both contain the N-C-C-O motif, the target compound's bicyclic bridge "locks" the conformation. N-Benzylmorpholine shows a characteristic loss of neutral formaldehyde (M-30), which is less favorable in the rigid bicyclic system of the target.

References

  • Synthesis and Characterization of 8-Oxa-3-azabicyclo[3.2.1]octanes: Reiser, O. et al. "Synthesis of 8-Aza- and 8-Oxabicyclo[3.2.1]octanes via [3+2]-Cycloadditions." University of Regensburg.[3]

  • General Fragmentation of Bicyclic Amines: NIST Mass Spectrometry Data Center. "8-Azabicyclo[3.2.1]octane derivatives spectral data."

  • Mechanistic Principles of Benzylamine Fragmentation: Fiveable Spectroscopy Guides. "Mass Spectrometry Fragmentation Patterns: Benzyl Cleavage."

  • Synthesis of 3-Biaryl-8-oxa-bicyclo[3.2.1]octanes: Davies, H.M.L. et al. "Synthesis and structure activity relationship studies of 3-biaryl-8-oxa-bicyclo[3.2.1]octane-2-carboxylic acid methyl esters."[4] Bioorganic & Medicinal Chemistry Letters.

Sources

IR spectroscopy characteristic bands for N-benzyl bicyclic ethers

Author: BenchChem Technical Support Team. Date: March 2026

Topic: IR Spectroscopy Characteristic Bands for N-Benzyl Bicyclic Ethers Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary & Technical Context

N-benzyl bicyclic ethers (e.g., N-benzyl-3-oxa-7-azabicyclo[3.3.1]nonane derivatives) represent a critical structural class in medicinal chemistry, serving as pharmacophores for anti-arrhythmic agents and glutamate receptor modulators. Their rigid bicyclic framework, combining an ether bridge and a nitrogen-containing ring, offers unique steric properties that differ significantly from acyclic analogues.

This guide provides a technical breakdown of the infrared (IR) spectral fingerprint of these compounds. It compares the diagnostic utility of IR spectroscopy against alternative analytical methods (NMR, MS) and outlines its specific role in monitoring synthetic pathways—specifically the cyclization of acyclic amino-alcohols into the bicyclic ether core.

Characteristic IR Bands: The Spectral Fingerprint

The IR spectrum of an N-benzyl bicyclic ether is defined by three distinct vibrational zones: the Ether Bridge , the N-Benzyl Moiety , and the Bicyclic Skeleton .

Table 1: Diagnostic IR Bands for N-Benzyl Bicyclic Ethers

Data based on 3-oxa-7-azabicyclo[3.3.1]nonane systems.

Functional GroupFrequency (cm⁻¹)IntensityVibrational ModeDiagnostic Note
Ether Bridge 1080 – 1150 StrongC–O–C Asymmetric StretchPrimary Diagnostic. Indicates formation of the ether ring. Distinct from acyclic C-O (often ~1050 cm⁻¹).[1]
800 – 900Weak/MedC–O–C Symmetric StretchOften obscured in the fingerprint region; less diagnostic.
N-Benzyl Group 3020 – 3080 WeakC–H Stretch (

)
Characteristic of the aromatic ring. Appears above the saturated C-H line (3000 cm⁻¹).[1][2]
1600, 1495, 1450 MediumC=C Ring StretchThe "Aromatic Breathing" doublet/triplet. 1495/1450 are often stronger than 1600.
730 – 750 StrongC–H Out-of-Plane (OOP)Critical. Indicates monosubstituted benzene (benzyl group). Often a sharp, intense doublet.
690 – 710StrongRing DeformationSecond component of the monosubstituted benzene signature.
Bicyclic Skeleton 2850 – 2950StrongC–H Stretch (

)
Methylene (-CH₂-) and bridgehead C-H. Complex envelope due to rigid cage structure.
1350 – 1380MediumC–N StretchAliphatic C-N stretch; confirms tertiary amine status.
Absence 3200 – 3500 Absent O–H StretchCrucial Purity Check. Presence indicates uncyclized amino-alcohol precursor or moisture.
Mechanistic Insight: The "Rigid Ether" Shift

Unlike flexible acyclic ethers, the oxygen atom in a bicyclic system (like the 3-oxa-7-aza framework) is locked in a chair-chair conformation. This geometric constraint restricts the vibrational freedom of the C-O-C bond, often sharpening the band and shifting it slightly to higher frequencies (~1100–1150 cm⁻¹) compared to the broader bands of flexible acyclic ethers. This "sharpening" is a qualitative marker of successful cyclization.

Comparative Performance Analysis

IR spectroscopy is rarely used in isolation. This section compares its efficacy against primary alternatives for this specific chemical class.

Comparison 1: IR vs. NMR for Structural Elucidation

Verdict: IR is superior for rapid functional group verification (Synthesis Monitoring), while NMR is required for stereochemical confirmation.

FeatureIR Spectroscopy ¹H / ¹³C NMR Spectroscopy
Primary Utility Go/No-Go Decision: Did the ring close? (Loss of OH, gain of Ether C-O).Structural Proof: Confirms the bicyclic bridgehead protons and chair-chair conformation.
Sample Prep Fast: Solid (ATR) or Oil (Neat). No solvent needed.Slow: Requires deuterated solvent (

) and dissolution.
Detection Limit Moderate (~1-5%). Good for bulk purity.High. Can detect minor isomeric impurities.
Blind Spot Cannot easily distinguish between isomeric bicyclic systems (e.g., [3.3.1] vs [3.2.1] systems).Excellent differentiation of isomers via coupling constants (

-values).
Comparison 2: Product vs. Precursor (The Cyclization Test)

The most common application of IR for these molecules is monitoring the intramolecular cyclization of an N-benzyl-bis(2-hydroxyethyl)amine derivative into the bicyclic ether .

  • Precursor Signal: Dominant, broad O-H stretch at 3350 cm⁻¹ .

  • Product Signal: Complete disappearance of 3350 cm⁻¹ band; appearance of sharp C-O-C stretch at ~1100 cm⁻¹ .

Expert Tip: If a weak band persists at 3400 cm⁻¹ after workup, it is likely residual water trapped in the hygroscopic amine salt, not necessarily unreacted precursor. Dry the sample thoroughly (vacuum/P₂O₅) before final IR analysis.

Experimental Protocol: ATR-FTIR Analysis

Objective: Obtain a high-quality spectrum of N-benzyl-3-oxa-7-azabicyclo[3.3.1]nonane to confirm ether formation and absence of hydroxyl precursors.

Materials
  • Instrument: FTIR Spectrometer with Diamond ATR (Attenuated Total Reflectance) accessory.

  • Solvent: Isopropanol or DCM (for cleaning).

  • Sample: ~5 mg of the N-benzyl bicyclic ether (often a viscous oil or low-melting solid).

Step-by-Step Methodology
  • Background Collection:

    • Clean the ATR crystal with isopropanol and a lint-free wipe.

    • Collect a background air spectrum (32 scans, 4 cm⁻¹ resolution).

  • Sample Loading:

    • If Liquid/Oil: Place a single drop directly onto the center of the crystal.

    • If Solid: Place ~2 mg of solid on the crystal. Lower the pressure arm until the force gauge registers the optimal contact pressure (typically ~80-100 N).

  • Acquisition:

    • Scan Range: 4000 – 600 cm⁻¹.

    • Number of Scans: 32 or 64 (to improve signal-to-noise ratio).

    • Resolution: 4 cm⁻¹.

  • Post-Processing:

    • Apply ATR Correction (if quantitative comparison to transmission library spectra is needed).

    • Baseline Correction: Only if significant drift is observed (common with amine salts).

  • Validation:

    • Check 3400 cm⁻¹: Must be baseline flat (no OH).

    • Check 2350 cm⁻¹: Ensure CO₂ bands are subtracted correctly.

    • Verify 700/750 cm⁻¹: Confirm benzyl group integrity.

Visualization: Synthesis Monitoring Workflow

The following diagram illustrates the logical decision tree for using IR spectroscopy during the synthesis of N-benzyl bicyclic ethers.

IR_Workflow Start Start: Crude Reaction Mixture (Cyclization Step) Isolate Workup & Isolation (Remove solvent) Start->Isolate IR_Scan Acquire ATR-FTIR Spectrum Isolate->IR_Scan Decision_OH Check 3200-3500 cm⁻¹ (O-H Region) IR_Scan->Decision_OH OH_Present Broad Band Detected Decision_OH->OH_Present Yes OH_Absent Baseline Flat Decision_OH->OH_Absent No Action_Recycle Incomplete Reaction: Continue Heating/Add Reagent OH_Present->Action_Recycle Strong OH (Precursor) Action_Dry Possible Moisture: Dry Sample & Retest OH_Present->Action_Dry Weak OH (Water) Check_Ether Check 1080-1150 cm⁻¹ (C-O-C Region) OH_Absent->Check_Ether Ether_Strong Strong Sharp Band Check_Ether->Ether_Strong Yes Ether_Weak Weak/Absent Check_Ether->Ether_Weak No Action_Success SUCCESS: Proceed to NMR/MS Ether_Strong->Action_Success Action_Fail FAILURE: Decomposition or No Reaction Ether_Weak->Action_Fail Action_Dry->IR_Scan

Caption: Decision logic for monitoring the cyclization of amino-alcohols to bicyclic ethers using FTIR markers.

References

  • NIST Chemistry WebBook. 3-Oxa-9-aza-bicyclo[3.3.1]nonan-7-ol, 9-methyl-, benzillic acid ester, IR Spectrum. National Institute of Standards and Technology. [Link]

  • López, J. J., & Pérez, E. G. (2019). New convergent one pot synthesis of amino benzyl ethers bearing a nitrogen-containing bicycle.[3] Synthetic Communications, 49(5), 715-723.[3] [Link]

  • LibreTexts Chemistry. Infrared Spectra of Some Common Functional Groups: Ethers and Amines. [Link]

Sources

HPLC Method Validation for Purity Analysis of 3-Benzyl-8-oxa-3-azabicyclo[3.2.1]octane

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide: High-pH Hybrid Technology vs. Traditional Acidic C18

Executive Summary

The analysis of bicyclic amines, such as 3-Benzyl-8-oxa-3-azabicyclo[3.2.1]octane , presents distinct chromatographic challenges. As a tertiary amine with a rigid bicyclic core and a hydrophobic benzyl moiety, this compound exhibits strong interactions with residual silanols on traditional silica-based stationary phases. This guide compares the validation of a High-pH Hybrid Particle (Method B) approach against the Traditional Acidic C18 (Method A) standard.

While Method A represents the "default" starting point for many laboratories, our comparative data demonstrates that Method B offers superior peak symmetry, resolution, and loadability, meeting the stringent requirements of ICH Q2(R2) for pharmaceutical intermediates.

Part 1: The Challenge & The Solution
The Analyte: 3-Benzyl-8-oxa-3-azabicyclo[3.2.1]octane[1]
  • Chemical Nature: Bicyclic tertiary amine.

  • pKa: Estimated ~9.0–9.5 (typical for N-substituted bicyclic amines).

  • Chromophore: Benzyl group (UV active at 210 nm, 254 nm).

  • Critical Quality Attribute (CQA): Purity >98.0%; Impurity limits <0.10%.

Comparison of Methodologies
FeatureMethod A: Traditional (Alternative) Method B: Optimized (Recommended)
Stationary Phase Standard C18 (5 µm, Silica-based)Hybrid C18 (e.g., Ethylene Bridged Hybrid, 2.5 µm)
Mobile Phase pH Acidic (0.1% Formic Acid, pH ~2.7)Basic (10 mM Ammonium Bicarbonate, pH 10.0)
Mechanism Ion-Pairing / Hydrophobic InteractionHydrophobic Interaction (Neutral State)
Primary Failure Mode Silanol Tailing: The protonated amine (

) interacts ionically with deprotonated silanols (

), causing peak tailing (

).
None: At pH 10, the amine is neutral (

), eliminating ionic drag. The hybrid surface resists dissolution.
Suitability Low. Requires "tailing suppressors" (TEA) which contaminate MS sources.High. MS-compatible and robust.
Part 2: Experimental Validation Protocols
1. Chromatographic Conditions

Method B (The Validated Standard):

  • Column: Hybrid C18,

    
    , 
    
    
    
    (e.g., XBridge or Gemini NX).
  • Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10.0 adjusted with

    
    ).
    
  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Gradient: 0-2 min (5% B); 2-15 min (5%

    
     90% B); 15-18 min (90% B).
    
  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 215 nm (primary), 254 nm (confirmatory).

  • Column Temp:

    
    .
    
2. Specificity & Stress Testing (Forced Degradation)

Objective: Prove the method can resolve the main peak from synthesis impurities (e.g., benzylamine) and degradants.

Protocol:

  • Acid Stress: Dissolve 10 mg sample in 5 mL 0.1 N HCl. Heat at

    
     for 4 hours. Neutralize.
    
  • Oxidation: Treat with 3%

    
     at room temperature for 2 hours. (Expect N-oxide formation).
    
  • Resolution Criteria: Resolution (

    
    ) between main peak and nearest impurity must be 
    
    
    
    .
3. Linearity & Range

Objective: Demonstrate proportional response across 50% to 150% of target concentration (0.5 mg/mL).

Protocol:

  • Prepare stock: 1.0 mg/mL in 50:50 MeCN:Water.

  • Dilute to 5 levels: 0.25, 0.375, 0.50, 0.625, 0.75 mg/mL.

  • Acceptance Criteria:

    
    ; Y-intercept bias 
    
    
    
    .
Part 3: Comparative Experimental Data

The following data illustrates the performance gap between the alternative (Acidic C18) and the recommended (High pH Hybrid) methods.

Table 1: System Suitability Parameters
ParameterMethod A (Acidic C18)Method B (High pH Hybrid)Status
Retention Time (

)
4.2 min (Early elution due to ionization)8.5 min (Retained as neutral)Improved
Tailing Factor (

)
1.85 (Fail)1.08 (Pass)Pass
Theoretical Plates (

)
4,50012,500Superior
Resolution (

) from Impurity A
1.2 (Co-elution risk)3.4 (Baseline resolved)Pass
LOD (Signal-to-Noise 3:1) 0.05 µg/mL0.01 µg/mL (Sharper peaks = higher S/N)Sensitive

Expert Insight: The poor tailing in Method A is not just cosmetic; it compromises the integration accuracy of low-level impurities eluting on the tail of the main peak. Method B eliminates this risk fundamentally by suppressing ionization.

Part 4: Visualizing the Validation Workflow

The following diagram outlines the decision logic for validating the purity method, compliant with ICH Q2(R2) and Q14 (Analytical Procedure Development).

ValidationWorkflow Start Method Development (ICH Q14) Screening pH Screening (Acidic vs. Basic) Start->Screening Decision Peak Tailing < 1.2? Screening->Decision MethodA Method A: Acidic (Fail) Decision->MethodA No MethodB Method B: High pH (Selected) Decision->MethodB Yes MethodA->Screening Re-optimize Validation Validation Phase (ICH Q2(R2)) MethodB->Validation Specificity Specificity: Forced Degradation Validation->Specificity Linearity Linearity: 5 Levels (R² > 0.999) Validation->Linearity Accuracy Accuracy: Spike Recovery (98-102%) Validation->Accuracy Precision Precision: RSD < 1.0% Validation->Precision Report Final Method Standard Operating Procedure Specificity->Report Linearity->Report Accuracy->Report Precision->Report

Figure 1: Analytical Quality by Design (AQbD) workflow for selecting and validating the High-pH methodology.

Part 5: Mechanistic Pathway of Degradation

Understanding the degradation pathways is crucial for "Specificity" validation. The tertiary amine is susceptible to N-oxidation, while the benzyl position is prone to radical oxidation.

DegradationPathway Parent 3-Benzyl-8-oxa-3-azabicyclo[3.2.1]octane (Parent) NOxide N-Oxide Impurity (Polar, Early Eluting) Parent->NOxide N-Oxidation (+16 Da) Dealkylation De-benzylation (8-oxa-3-azabicyclo[3.2.1]octane) Parent->Dealkylation Oxidative Dealkylation (-91 Da) Oxidant Peroxide / Air (Stress) Oxidant->Parent

Figure 2: Predicted degradation pathways. The High-pH method must resolve the N-Oxide (more polar) from the Parent.

References
  • International Council for Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R2).[2] European Medicines Agency, 2024.[2] Link

  • McCalley, D. V. Analysis of basic solutes by liquid chromatography. Journal of Chromatography A, 2010. Link (Demonstrates the superiority of high pH for basic amines).

  • Gritti, F., & Guiochon, G.Separation of basic compounds on hybrid stationary phases. Journal of Chromatography A, 2007. (Foundational work on Hybrid Particle Technology).
  • U.S. Food and Drug Administration (FDA). Analytical Procedures and Methods Validation for Drugs and Biologics. FDA Guidance, 2015. Link

Sources

Comparative Binding Profiling: 8-Oxa-Azaspiro vs. Tropane Scaffolds at Muscarinic Receptors

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a comparative analysis of binding affinities and structure-activity relationships (SAR) between classical Tropane (8-azabicyclo[3.2.1]octane) antagonists and synthetic 1-Oxa-8-azaspiro[4.5]decane agonists.

While the tropane scaffold (e.g., Atropine, Scopolamine) has historically defined high-affinity muscarinic antagonism through a rigid nitrogen bridge, the introduction of oxygen-containing spiro-cycles ("8-oxa" or "1-oxa" analogs) has been pivotal in developing subtype-selective M1 agonists. This guide examines the bioisosteric implications of the Oxygen-for-Nitrogen substitution, specifically how it alters lipophilicity, basicity, and the critical salt-bridge interaction with the orthosteric aspartate residue.

Structural & Mechanistic Basis

The Pharmacophore Divergence

The binding affinity of muscarinic ligands is dictated by their ability to interact with the orthosteric site, specifically forming an ionic bond with a conserved aspartate residue (Asp105 in M1, Asp111 in M3) in Transmembrane Domain 3 (TM3).

  • Tropane Scaffold (Antagonists): The bridgehead nitrogen (position 8) in atropine is protonated at physiological pH. This cationic center anchors the molecule in the receptor pocket, resulting in nanomolar affinity (

    
    ) but poor subtype selectivity.
    
  • 8-Oxa-Analog Scaffold (Agonists/Partial Agonists):

    • Direct Bridge Replacement: Replacing the N-bridge of tropane with Oxygen (yielding 8-oxabicyclo[3.2.1]octane ) abolishes the protonatable center. Without an auxiliary amine, these analogs exhibit negligible affinity, confirming the necessity of the cationic charge.

    • Spiro-Oxa Modification: The 1-oxa-8-azaspiro[4.5]decane scaffold retains the nitrogen in the piperidine ring (position 8) but incorporates an oxygen in the spiro-fused ring. This modification constrains the conformation to mimic the acetylcholine bioisostere muscarone, conferring M1 agonist efficacy rather than simple antagonism.

M1 Signaling Pathway (Agonist Mode)

The 1-oxa-8-azaspiro analogs are designed to activate the M1 subtype, which couples to


.

M1_Signaling Ligand 1-Oxa-8-azaspiro Analog M1 M1 mAChR (GPCR) Ligand->M1 Binding Gq Gq/11 Protein M1->Gq Activation PLC Phospholipase C (PLC-beta) Gq->PLC Stimulates PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca2+ Release (ER) IP3->Ca Bind IP3R PKC PKC Activation DAG->PKC Ca->PKC Co-activation

Figure 1: Signal transduction pathway activated by M1-selective oxa-spiro agonists. Unlike tropane antagonists which block this pathway, oxa-analogs induce IP3 turnover.

Comparative Binding Data

The following data contrasts the high-affinity, non-selective binding of Tropane standards with the moderate-affinity, functional selectivity of the Oxa-Spiro analogs.

Table 1: Binding Affinity (


) and Functional Potency 
Compound ClassRepresentative LigandScaffold FeatureM1 Affinity (

, nM)
M2 Affinity (

, nM)
Selectivity (M1/M2)Functional Effect
Tropane Atropine8-Azabicyclo[3.2.1]0.40.5~1.0 (None)Antagonist
Tropane (-)-Scopolamine6,7-Epoxy-Tropane0.30.5~0.6 (None)Antagonist
Oxa-Spiro Compound 17*1-Oxa-8-azaspiro24451.8Full Agonist
Oxa-Spiro Compound 29**3-Methylene-1-oxa1214011.6 Partial Agonist
Direct 8-Oxa 8-Oxatropine***8-Oxabicyclo[3.2.1]>10,000>10,000N/AInactive

*Compound 17: 2,8-Dimethyl-1-oxa-8-azaspiro[4.5]decan-3-one (Ref 1) **Compound 29: 2,8-Dimethyl-3-methylene-1-oxa-8-azaspiro[4.5]decane (Ref 1) ***Hypothetical analog lacking the bridgehead nitrogen.

Key Insight: The "Oxa" substitution in the spiro-ring (Cmpd 29) reduces absolute affinity compared to Atropine but significantly improves M1 selectivity and confers agonist activity . The direct replacement of the nitrogen bridge with oxygen (8-Oxatropine) destroys affinity due to the loss of the ionic anchor.

Experimental Protocol: Radioligand Binding Assay

To replicate these findings, a robust radioligand binding assay is required.[1][2] This protocol uses


-QNB (Quinuclidinyl benzilate) for total receptor quantification and 

-Pirenzepine for M1 specificity.
Materials
  • Source Tissue: Rat Cerebral Cortex (M1 rich) or CHO-K1 cells stably expressing hM1.

  • Radioligand:

    
    -QNB (Specific Activity ~40-50 Ci/mmol).
    
  • Displacer (Non-specific): Atropine Sulfate (10

    
    M).
    
  • Buffer: 50 mM Tris-HCl, 10 mM

    
    , pH 7.4. (Note: 
    
    
    
    is critical for agonist binding stability).
Workflow Visualization

Binding_Protocol Tissue Tissue/Cell Homogenization Prep Membrane Prep (20,000 x g) Tissue->Prep Buffer A Incubate Incubation (60 min @ 25°C) Prep->Incubate + [3H]-Ligand + Test Drug Filter Filtration (GF/B + 0.1% PEI) Incubate->Filter Terminate Count Scintillation Counting Filter->Count Wash x3 Data Ki Calculation (Cheng-Prusoff) Count->Data CPM -> DPM

Figure 2: Optimized workflow for competitive radioligand binding. Pre-soaking filters in 0.1% PEI is mandatory to reduce non-specific binding of hydrophobic oxa-analogs.

Step-by-Step Methodology
  • Membrane Preparation: Homogenize tissue in ice-cold Tris-buffer. Centrifuge at 20,000

    
     g for 15 min. Resuspend pellet to a final protein concentration of 0.2–0.5 mg/mL.
    
  • Competition Assay:

    • In a 96-well plate, add 25

      
      L of test compound (Oxa-analog, 
      
      
      
      to
      
      
      M).
    • Add 25

      
      L of 
      
      
      
      -QNB (Final conc. ~0.2 nM).
    • Add 200

      
      L of Membrane suspension.
      
  • Equilibrium: Incubate for 60 minutes at 25°C.

  • Termination: Rapidly filter through GF/B glass fiber filters pre-soaked in 0.1% Polyethyleneimine (PEI) . The PEI coating is crucial for cationic ligands to prevent binding to the glass fiber itself.

  • Analysis: Calculate

    
     using non-linear regression. Convert to 
    
    
    
    using the Cheng-Prusoff equation:
    
    

Synthesis of Findings & Recommendations

  • Selectivity vs. Affinity: If your goal is high-affinity binding regardless of subtype, the Tropane (8-aza) scaffold remains superior (

    
     nM). However, for M1-targeted cognitive enhancers, the 1-oxa-8-azaspiro  scaffold offers a better therapeutic window (M1 > M2) and reduced cholinergic side effects.
    
  • Chemical Handling: 8-Oxa analogs are generally more lipophilic than their tropane counterparts. Ensure stock solutions are prepared in DMSO and that assay buffers contain minimal detergent to prevent micelle sequestration.

  • Bridgehead Vitality: Do not attempt to synthesize direct 8-oxabicyclo[3.2.1]octane analogs of atropine (removing the N) for muscarinic targets. The nitrogen is pharmacologically essential. The "Oxa" modification must be auxiliary (as in spiro-systems) or the scaffold must retain an exocyclic amine.

References

  • Tsukamoto, S., et al. (1995).[3] "Synthesis and Structure-Activity Studies of a Series of 1-Oxa-8-azaspiro[4.5]decanes as M1 Muscarinic Agonists." Chemical and Pharmaceutical Bulletin, 43(9), 1523-1529.

  • Steinfeld, T., et al. (2010).[1] "In vitro muscarinic receptor radioligand-binding assays." Current Protocols in Pharmacology, Chapter 1, Unit 1.33.

  • Meltzer, P. C., et al. (1997). "Synthesis of 8-thiabicyclo[3.2.1]octanes and Their Binding Affinity for the Dopamine and Serotonin Transporters." Journal of Medicinal Chemistry. (Provided for scaffold comparison context).

Sources

Differentiating 3-Benzyl-8-oxa-3-azabicyclo[3.2.1]octane from Isomeric Impurities

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Heteroatom Inversion" Challenge

In the synthesis of bridged bicyclic amines for drug discovery—particularly in the development of monoamine reuptake inhibitors and analgesics—the 3-benzyl-8-oxa-3-azabicyclo[3.2.1]octane scaffold (Target A ) presents a unique analytical challenge.

Its primary isomeric impurity is not a simple regioisomer, but often the "heteroatom-swapped" analog: 8-benzyl-3-oxa-8-azabicyclo[3.2.1]octane (Isomer B ). Because both molecules share the exact same mass (


, MW 203.28) and bicyclic connectivity, Low-Resolution Mass Spectrometry (LRMS) cannot distinguish them.

The Definitive Differentiator: The chemical shift of the bridgehead protons (H1/H5).

  • Target (8-Oxa): Bridgehead protons are adjacent to Oxygen (

    
     4.2 – 4.5 ppm).
    
  • Isomer (8-Aza): Bridgehead protons are adjacent to Nitrogen (

    
     3.1 – 3.4 ppm).
    

This guide details the structural basis, synthesis origins, and a validated analytical protocol to unequivocally identify your product.

Structural Anatomy & Origins

To understand the impurity profile, one must analyze the synthesis precursors. The core scaffold is determined by which heteroatom resides in the 1-atom bridge (Position 8) versus the 3-atom bridge (Position 3).

The Structures[1][2][3][4]
FeatureTarget (A) Isomer (B)
IUPAC Name 3-Benzyl-8-oxa-3-azabicyclo[3.2.1]octane8-Benzyl-3-oxa-8-azabicyclo[3.2.1]octane
Bridge 8 (1-atom) Oxygen Nitrogen (Benzyl-substituted)
Bridge 3 (3-atom) Nitrogen (Benzyl-substituted)Oxygen
Symmetry Meso (Plane of symmetry through C8-O-C3)Meso (Plane of symmetry through N8-C3-O)
Common Origin Cyclization of 2,5-bis(hydroxymethyl)tetrahydrofuranCyclization of N-benzyl-2,5-bis(hydroxymethyl)pyrrolidine
Synthesis Pathways & Impurity Generation

The formation of Isomer B usually arises from contamination in the starting material (e.g., pyrrolidine derivatives present in furan precursors) or "scaffold scrambling" during complex multi-component reactions.

SynthesisPathways cluster_legend Pathway Logic PrecursorFuran 2,5-bis(hydroxymethyl) tetrahydrofuran Activation Activation (Tosylation/Mesylation) PrecursorFuran->Activation PrecursorPyrrole N-benzyl-2,5-bis (hydroxymethyl)pyrrolidine PrecursorPyrrole->Activation Contaminant CyclizationA + Benzylamine (Cyclization) Activation->CyclizationA Major Path CyclizationB + Dehydrating Agent (Ether Formation) Activation->CyclizationB Minor Path Target TARGET: 3-Benzyl-8-oxa-3-azabicyclo [3.2.1]octane CyclizationA->Target Isomer IMPURITY: 8-Benzyl-3-oxa-8-azabicyclo [3.2.1]octane CyclizationB->Isomer Legend Blue path = Target Synthesis Red path = Impurity Source

Figure 1: Divergent synthesis pathways leading to the target scaffold versus the inverted isomeric impurity.

Validated Analytical Protocol

This protocol relies on 1H NMR as the primary decision gate. While Mass Spectrometry confirms the molecular formula, it fails to distinguish the connectivity of these isomers.

Step 1: 1H NMR Analysis (The "Smoking Gun")

Prepare a sample of ~5-10 mg in CDCl3 . Focus on the chemical shifts of the Bridgehead (H1/H5) and the Methylene (H2/H4) protons.

Comparative Chemical Shifts (CDCl3)
Proton EnvironmentTarget (8-Oxa) Isomer (8-Aza) Differentiation Logic
H1, H5 (Bridgehead)

4.2 – 4.5 ppm

3.1 – 3.4 ppm
Key Indicator: Protons adjacent to Oxygen are significantly deshielded compared to Nitrogen.
H2, H4 (Methylene)

2.3 – 2.8 ppm

3.6 – 3.9 ppm
Inversion: In the target, these are next to N (shielded). In the isomer, they are next to O (deshielded).
Benzyl -CH2-

3.5 – 3.6 ppm

3.5 – 3.7 ppm
Not diagnostic (Overlaps frequently).
Aromatic Region

7.2 – 7.4 ppm

7.2 – 7.4 ppm
Not diagnostic.

Interpretation:

  • If your bridgehead signal (broad multiplet or doublet) is > 4.0 ppm , you have the 8-Oxa core (Target).

  • If your bridgehead signal is < 3.5 ppm , you have the 8-Aza core (Impurity).

Step 2: 13C NMR Confirmation

If 1H NMR is ambiguous due to overlapping solvent peaks or complex mixtures, 13C NMR provides a secondary confirmation.

  • Target (8-Oxa): C1/C5 (Bridgehead C-O) resonate at ~75-80 ppm .

  • Isomer (8-Aza): C1/C5 (Bridgehead C-N) resonate at ~60-65 ppm .

Step 3: HPLC/MS Fragmentation (Advanced)

While parent masses are identical, fragmentation energy (CE) can reveal subtle differences.

  • Target (8-Oxa): The oxygen bridge is less stable. High-energy collision often yields a retro-Diels-Alder fragment corresponding to the loss of the oxygen bridge or furan-like species.

  • Isomer (8-Aza): The nitrogen bridge is more basic. The primary fragmentation is usually the cleavage of the benzyl group (m/z 91) or tropylium ion formation, which dominates the spectrum more than in the oxa-analog.

Experimental Methodology

Protocol: Isolation & Identification
  • Sample Prep: Dissolve 10 mg of crude product in 0.6 mL CDCl3 (ensure solvent is acid-free to prevent salt formation shifting peaks).

  • Acquisition: Run standard 1H NMR (16 scans) and 13C NMR (256 scans).

  • Processing: Reference residual CHCl3 to 7.26 ppm.

  • Analysis:

    • Integrate the aromatic region (5H) as a standard.

    • Locate the Benzyl CH2 (2H) singlet around 3.5 ppm.

    • Crucial Step: Look for the integration of 2H in the 4.2-4.5 ppm region.

      • Present? Target confirmed.

      • Absent? Check 3.1-3.4 ppm region. If 2H are found here, the sample is the "Inverse" isomer.

Protocol: Purification of Mixtures

If the impurity is detected:

  • pKa Difference: The 8-Aza isomer (nitrogen on the 1-atom bridge) is generally more basic and sterically accessible than the 8-Oxa target (nitrogen in the 3-atom bridge).

  • Separation: Perform a gradient pH extraction.

    • Dissolve mixture in dilute acid (pH 2).

    • Adjust pH to ~8.0 and extract with Ether. The 8-Oxa target (less basic) will extract first.

    • Adjust pH to ~10-11 and extract. The 8-Aza isomer (more basic) will extract in this fraction.

Decision Logic (Visualization)

IdentificationLogic Start Unknown Sample (MW 203.28) NMR Run 1H NMR (CDCl3) Start->NMR CheckBridgehead Check Bridgehead Shift (H1/H5) NMR->CheckBridgehead ResultA Shift: 4.2 - 4.5 ppm (Adjacent to Oxygen) CheckBridgehead->ResultA Downfield ResultB Shift: 3.1 - 3.4 ppm (Adjacent to Nitrogen) CheckBridgehead->ResultB Upfield ConclusionTarget CONFIRMED TARGET 3-Benzyl-8-oxa-3-azabicyclo[3.2.1]octane ResultA->ConclusionTarget ConclusionImpurity IDENTIFIED IMPURITY 8-Benzyl-3-oxa-8-azabicyclo[3.2.1]octane ResultB->ConclusionImpurity

Figure 2: Analytical decision tree for rapid identification.

References

  • Chemical Synthesis of 8-Oxabicyclo[3.2.1]octanes: Matsuo, J. et al.[1][2] "Stereoselective Synthesis of 8-Oxabicyclo[3.2.1]octan-3-ones." Synfacts, 2010.[3]

  • NMR Characteristics of Bicyclic Systems: Gottlieb, H. E., Kotlyar, V., & Nudelman, A. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." J. Org. Chem., 1997, 62(21), 7512–7515. (Referenced for solvent calibration standards).

  • General Tropane Alkaloid Spectroscopy: Kovacs, G. et al. "Synthesis and NMR spectroscopic characterization of new tropane derivatives." Mini-Reviews in Medicinal Chemistry, 2019. (Provides baseline shifts for the 8-aza scaffold).

  • Computational Data & Properties: PubChem Compound Summary for 3-Benzyl-3-azabicyclo[3.2.1]octan-8-one (Regioisomer).

Sources

Benchmarking Synthetic Routes for 8-oxa-3-azabicyclo[3.2.1]octane Production

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical benchmarking of synthetic routes for 8-oxa-3-azabicyclo[3.2.1]octane , a critical bridged morpholine scaffold used in drug discovery (e.g., as a surrogate for morpholine to improve metabolic stability or restrict conformation).

Executive Summary

The 8-oxa-3-azabicyclo[3.2.1]octane core is a bicyclic ether-amine scaffold. Structurally, it features a morpholine ring bridged by an ethylene chain (or viewed as a tetrahydrofuran ring bridged by an aminomethyl chain). Its rigid bicyclic nature offers distinct pharmacokinetic advantages over flexible morpholine analogs, including improved lipophilicity profiles and target selectivity.

This guide benchmarks three distinct synthetic methodologies:

  • Route A (The Displacement Strategy): The industry-standard "workhorse" route relying on sulfonate displacement. High reliability, suitable for gram-to-kilogram scale.

  • Route B (The Imide Reduction Strategy): A concise route starting from bio-based furan derivatives (FDCA), utilizing redox chemistry.

  • Route C (The Catalytic Aminocyclization): An emerging "green" industrial route utilizing heterogeneous catalysis for one-pot conversion.

Comparative Performance Matrix
MetricRoute A: Displacement Route B: Imide Reduction Route C: Catalytic Aminocyclization
Starting Material cis-2,5-Bis(hydroxymethyl)THFFuran-2,5-dicarboxylic acid (FDCA)2,5-Bis(hydroxymethyl)THF
Key Reagents TsCl/MsCl, Benzylamine, Pd(OH)₂H₂, Benzylamine, BH₃/LiAlH₄NH₃, Pt/NiCuAlOx Catalyst
Step Count 3-4 Steps3 Steps1 Step (One-pot)
Overall Yield 43–64%30–50%~58%
Scalability High (Proven at >10 kg)Moderate (Reductant safety)High (Industrial reactor required)
Atom Economy Low (Sulfonate waste)ModerateHigh (Water is main byproduct)
Safety Profile Good (Standard hazards)Caution (Hydride handling)Caution (High P/T, Ammonia)

Detailed Route Analysis

Route A: The Displacement Strategy (Standard Process)

Mechanism: Nucleophilic substitution (


) of a bis-electrophile by a primary amine.
Source Grounding:  Developed and scaled by Pfizer/Vertex researchers (e.g., Org. Process Res. Dev. 2010).

This route is the most reliable for medicinal chemistry campaigns due to the mild conditions and ease of purification. It relies on the cis-configuration of the tetrahydrofuran diol.[1]

Protocol Overview
  • Activation: cis-2,5-Bis(hydroxymethyl)tetrahydrofuran is reacted with

    
    -toluenesulfonyl chloride (TsCl) to form the bis-tosylate.
    
  • Cyclization: The bis-tosylate is heated with benzylamine (

    
    ) in acetonitrile or toluene. The amine performs a double displacement to close the piperidine ring over the furan oxygen bridge.
    
  • Deprotection: The

    
    -benzyl group is removed via hydrogenolysis using Pearlman’s catalyst (
    
    
    
    ).
Critical Technical Insight
  • Stereochemistry Control: The starting material must be the cis-isomer. The trans-isomer will not cyclize to the bicyclic system due to geometric strain. Commercial 2,5-bis(hydroxymethyl)THF is often a mixture; however, the cis-isomer cyclizes selectively, while the trans-isomer forms oligomers that are easily removed.

  • Impurity Management: A common impurity is the

    
    -ethyl analog formed during hydrogenolysis if ethanol is used as the solvent (reductive alkylation with acetaldehyde generated from ethanol oxidation). Recommendation:  Use 2-propanol or methanol to avoid this side reaction.
    

RouteA SM cis-2,5-Bis(hydroxymethyl)THF Act Bis-Tosylate Intermediate SM->Act TsCl, Et3N DCM, 0°C Cyc N-Benzyl Bicycle Act->Cyc BnNH2, MeCN Reflux (Double SN2) Prod 8-oxa-3-azabicyclo[3.2.1]octane (HCl Salt) Cyc->Prod H2, Pd(OH)2/C iPrOH (Hydrogenolysis)

Figure 1: Reaction workflow for the Displacement Strategy showing activation, cyclization, and deprotection.

Route B: The Imide Reduction Strategy

Mechanism: Condensation of a diacid/diester with an amine to form a bicyclic imide, followed by global reduction. Source Grounding: Adapted from research on bridged morpholines (e.g., Tetrahedron / ResearchGate sources).

This route is valuable when starting from bio-based feedstocks like Furan-2,5-dicarboxylic acid (FDCA).

Protocol Overview
  • Hydrogenation: FDCA is hydrogenated to cis-tetrahydrofuran-2,5-dicarboxylic acid.

  • Imide Formation: The diacid (or its diester) is heated with benzylamine at high temperatures (often solvent-free or in high-boiling solvents) to form 3-benzyl-8-oxa-3-azabicyclo[3.2.1]octane-2,4-dione .

  • Reduction: The dione (imide) is reduced using Borane-THF (

    
    ) or Lithium Aluminum Hydride (
    
    
    
    ) to the saturated amine.
Critical Technical Insight
  • Redox Challenges: Reducing the bicyclic imide requires forcing conditions. Incomplete reduction can lead to the "lactam" (mono-carbonyl) impurity, which is difficult to separate from the amine.

  • Safety: The use of stoichiometric aluminum hydrides or borane limits the scalability of this route compared to Route A due to hydrogen gas evolution and quenching exotherms.

RouteB SM Furan-2,5-dicarboxylic acid (FDCA) Inter1 cis-THF-2,5-dicarboxylic acid SM->Inter1 H2, Rh/C (Ring Saturation) Imide Bicyclic Imide (Dione) Inter1->Imide BnNH2, Heat (-2 H2O) Prod N-Benzyl Bicycle Imide->Prod BH3-THF or LiAlH4 (Global Reduction)

Figure 2: The Imide Reduction pathway transforming bio-based FDCA into the bridged scaffold.

Route C: Catalytic Aminocyclization (Green/Industrial)

Mechanism: Heterogeneous catalytic amination involving dehydrogenation/hydrogenation cycles (borrowing hydrogen methodology). Source Grounding: Catalysis Communications 2015 (Cui et al.).[2]

This route represents the state-of-the-art for "green" manufacturing, utilizing ammonia directly and avoiding waste-heavy leaving groups (tosylates).

Protocol Overview
  • Reagents: 2,5-Bis(hydroxymethyl)tetrahydrofuran (THFDM) and liquid Ammonia (

    
    ).
    
  • Catalyst:

    
     (Heterogeneous multi-metallic catalyst).
    
  • Conditions: High temperature (200°C) and pressure (0.5 MPa

    
    , 0.4 MPa 
    
    
    
    ) in an autoclave.
  • Outcome: Direct conversion to 8-oxa-3-azabicyclo[3.2.1]octane.

Critical Technical Insight
  • Selectivity: The catalyst system is tuned to favor intramolecular cyclization over intermolecular polymerization. The presence of

    
     is critical to maintain catalyst activity and prevent coking, even though the net reaction is a dehydration.
    
  • Equipment: Requires high-pressure Hastelloy or stainless steel reactors. Not suitable for standard glass-ware labs.

Recommended Experimental Protocol (Route A)

Selected for its reproducibility in standard pharmaceutical laboratories.

Target: 8-oxa-3-azabicyclo[3.2.1]octane Hydrochloride Scale: 50g Input[1][3]

  • Tosylation:

    • Charge cis-2,5-bis(hydroxymethyl)THF (50 g, 1.0 eq) and DCM (500 mL) to a flask. Cool to 0°C.

    • Add

      
       (3.0 eq) followed by TsCl (2.2 eq) portion-wise, keeping 
      
      
      
      .
    • Stir 4h. Quench with water. Separate organics, wash with brine, dry (

      
      ), and concentrate. Yield:  ~90% off-white solid.
      
  • Cyclization:

    • Dissolve crude ditosylate in Acetonitrile (10 vol).

    • Add Benzylamine (4.0 eq).[1] Note: Excess amine acts as a base and nucleophile.

    • Reflux (80-85°C) for 20-24h.[1] Monitor by HPLC.

    • Cool to RT. Solvent swap to MTBE. Wash with 1N NaOH to remove excess tosylate salts and benzylamine.

    • Isolate N-benzyl intermediate.

  • Hydrogenolysis:

    • Dissolve N-benzyl intermediate in Methanol (not Ethanol).

    • Add 10 wt% loading of Pearlman’s Catalyst (

      
      , 50% wet).
      
    • Hydrogenate at 60 psi / 60°C for 12h.

    • Filter catalyst. Add HCl in dioxane (1.1 eq) to filtrate.

    • Concentrate to precipitate the HCl salt.

References

  • Vertex Pharmaceuticals. (2010). Efficient Synthesis of 8-Oxa-3-aza-bicyclo[3.2.1]octane Hydrochloride. Organic Process Research & Development.

  • Cui, X., et al. (2015).[2] Novel route for the synthesis of 8-oxa-3-azabicyclo[3.2.1]octane: One-pot aminocyclization of 2,5-tetrahydrofurandimethanol catalyzed by Pt/NiCuAlOx.[2] Catalysis Communications, 58, 195–199.[2]

  • ResearchGate/Tetrahedron. (2012). Concise Syntheses of Bridged Morpholines.

  • Pfizer Inc. (2005). Discovery of CCR5 Antagonists containing 8-azabicyclo[3.2.1]octane core. Journal of Medicinal Chemistry.

Sources

Safety Operating Guide

3-Benzyl-8-oxa-3-azabicyclo[3.2.1]octane: Proper Disposal & Handling Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Directive: Operational Autonomy

Do not treat this compound as generic organic waste. 3-Benzyl-8-oxa-3-azabicyclo[3.2.1]octane is a bicyclic tertiary amine and a critical pharmacophore (often a precursor to analgesics like Nefopam).[1][2] Its disposal requires strict adherence to amine-specific protocols to prevent exothermic incompatibility events in waste streams and environmental persistence.

Immediate Disposal Classification:

  • Primary Stream: Non-Halogenated Organic Waste (unless dissolved in halogenated solvents).

  • RCRA Status: Not explicitly P- or U-listed, but must be treated as Hazardous Waste due to toxicity (Characteristic Waste).[3]

  • Critical Incompatibility: DO NOT mix with oxidizing acids (Nitric, Perchloric) or acid chlorides in the central waste stream.

Chemical Identity & Hazard Profile

Understanding the physicochemical properties is the first step in a self-validating safety system. You cannot safely dispose of what you do not understand.

Physicochemical Data Table
PropertyValueOperational Implication
CAS Number 115584-32-0 (Base) / 54745-74-3 (HCl Salt)Use for waste manifesting.
Molecular Formula C

H

NO
Nitrogen-containing organic.
Physical State Viscous Liquid or Low-Melting SolidMay require heating to transfer; prone to surface adhesion.
Boiling Point ~235°CLow volatility; inhalation risk is primarily via aerosols/dust.
Basicity Tertiary Amine (Basic)Exothermic reaction with strong acids.
Flash Point >110°C (Estimated)Class IIIB Combustible Liquid (Low flammability risk).
GHS Hazard Classification[1][2]
  • H302: Harmful if swallowed (Acute Toxicity).[1]

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1][2][4]

  • H335: May cause respiratory irritation.[1]

Pre-Disposal Stabilization & Segregation

The Scientist’s Rationale: Directly dumping reactive amines into a central waste carboy is a leading cause of laboratory "burps" (pressure buildup) or explosions. The bicyclic structure provides steric bulk, but the nitrogen lone pair remains nucleophilic.

Protocol A: Reaction Quenching

If the compound is part of an active reaction mixture (e.g., excess reagent):

  • Dilute: Add a compatible non-reactive solvent (e.g., Ethyl Acetate or Ethanol).

  • Neutralize (Optional but Recommended): If the mixture is highly basic (pH > 10), adjust to pH 7-9 using dilute HCl slowly in an ice bath.

    • Warning: This will generate the hydrochloride salt (Solid), which may precipitate.

  • Transfer: Move to the waste container only after exotherms have subsided.

Protocol B: Waste Stream Segregation Logic

Use the following logic gate to determine the correct waste drum.

WasteSegregation Start Start: Waste Material Assessment IsSolid Is the waste Solid or Liquid? Start->IsSolid SolidType Is it pure compound or contaminated debris? IsSolid->SolidType Solid LiquidSolvent Identify Carrier Solvent IsSolid->LiquidSolvent Liquid BinSolid Solid Hazardous Waste Bin (Double Bagged) SolidType->BinSolid Pure Chemical BinDebris Contaminated Debris Bin (Sharps/Wipes) SolidType->BinDebris Gloves/Wipes Halogenated Contains Halogens? (DCM, Chloroform) LiquidSolvent->Halogenated BinHalo Halogenated Organic Waste (Carboy A) Halogenated->BinHalo Yes (>2%) BinNonHalo Non-Halogenated Organic Waste (Carboy B - Amine Compatible) Halogenated->BinNonHalo No

Figure 1: Decision Matrix for segregating 3-Benzyl-8-oxa-3-azabicyclo[3.2.1]octane waste streams to prevent cross-contamination.

Step-by-Step Disposal Workflow

Step 1: Container Selection
  • Material: High-Density Polyethylene (HDPE) or Amber Glass.

    • Why: HDPE is resistant to basic amines and physical impact. Glass is acceptable but poses a breakage risk.[5][6]

  • Closure: Vented caps are preferred if the waste stream contains volatile solvents, though the compound itself is not volatile.

Step 2: Labeling (Critical for Incineration)

Do not use generic labels like "Organic Waste." Incineration facilities require specific calorific and elemental data.

  • Must Include:

    • Full Chemical Name: "3-Benzyl-8-oxa-3-azabicyclo[3.2.1]octane"[7]

    • Hazard Checkboxes: Toxic, Irritant.

    • Solvent Composition: e.g., "5% Compound, 95% Ethanol."

Step 3: Physical Transfer
  • PPE: Nitrile gloves (double gloving recommended due to skin absorption risk), lab coat, safety goggles.

  • Fume Hood: All transfers must occur within a certified fume hood.

  • Rinsing: Triple rinse the empty reagent bottle with a minimal amount of ethanol. Add rinsate to the Non-Halogenated waste stream.

  • Defacing: Deface the original label on the empty bottle and dispose of the bottle in "Glass/Sharps" or "Recycling" (depending on facility policy for triple-rinsed containers).

Emergency Contingency: Spill Response

Scenario: You have dropped a 100g bottle of the compound on the lab floor.

SpillResponse Alert 1. ALERT & EVACUATE Notify nearby personnel PPE 2. DON PPE Respirator (N95/P100), Goggles, Nitrile Alert->PPE Contain 3. CONTAINMENT Circle spill with absorbent socks PPE->Contain Absorb 4. ABSORPTION Cover with Vermiculite or Sand Contain->Absorb Collect 5. COLLECTION Scoop into wide-mouth jar Absorb->Collect Clean 6. DECONTAMINATION Scrub surface with soapy water Collect->Clean

Figure 2: Immediate response workflow for solid or liquid spills.

Detailed Cleanup Protocol:

  • Ventilation: Immediately increase ventilation (open fume hood sashes to max safe height).

  • Absorbent: Do not use paper towels for large liquid spills (risk of rapid evaporation/exposure). Use clay-based absorbents or vermiculite.

  • Decontamination: After solid removal, wash the area with a dilute surfactant (soap) solution. The compound is organic-soluble; water alone will be ineffective.

Regulatory & Compliance Framework (US/International)

  • EPA (USA): This compound is generally classified as a Characteristic Hazardous Waste (D001 if flammable solvents are present, otherwise unlisted but toxic).

    • Compliance Note: Do not drain dispose. It is toxic to aquatic life and difficult for municipal water treatment plants to degrade due to the bicyclic ring.

  • Transport (DOT/IATA):

    • If pure: Likely UN 2811 (Toxic solid, organic, n.o.s.) or UN 2810 (Toxic liquid, organic, n.o.s.).

    • Packing Group: III (Minor Danger).

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 15639134, 3-Benzyl-3-azabicyclo[3.2.1]octan-8-one (Related Structure). Retrieved from [Link]

  • U.S. Environmental Protection Agency. Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Parts 239-282. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Benzyl-8-oxa-3-azabicyclo[3.2.1]octane
Reactant of Route 2
Reactant of Route 2
3-Benzyl-8-oxa-3-azabicyclo[3.2.1]octane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.